3,4-Dichloro-2-iodotoluene
Description
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Properties
IUPAC Name |
1,2-dichloro-3-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLVYGEZWZGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet SDS for 3,4-Dichloro-2-iodotoluene
Technical Safety & Handling Guide: 3,4-Dichloro-2-iodotoluene
Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 3,4-Dichloro-2-iodotoluene represents a high-value "scaffold node." Unlike simple aryl halides, this molecule possesses a unique steric environment: the reactive iodine at position 2 is sandwiched between a methyl group (C1) and a chlorine atom (C3).
For drug development professionals, this crowding is a double-edged sword. It challenges standard oxidative addition rates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), yet it offers exceptional regiocontrol, preventing unwanted side reactions at the C3/C4 chlorinated positions. This guide moves beyond the standard SDS, offering an operational framework for the synthesis, validation, and safe handling of this sensitive intermediate.
Chemical Identity & Physical Architecture
Data below aggregates experimental values and high-confidence predictions for CAS 1803809-48-4.
| Property | Specification | Technical Insight |
| IUPAC Name | 1,2-dichloro-3-iodo-4-methylbenzene | Note:[1][2][3][4] Naming conventions vary; "2-iodo" assumes toluene numbering. |
| Molecular Formula | High halogen content implies lipophilicity. | |
| Molecular Weight | 286.92 g/mol | Heavy atom effect dominant. |
| Physical State | Solid (Low Melting) or Oil | Often isolates as a viscous oil; crystallizes upon high purity/cooling. |
| Solubility | DCM, THF, Toluene | Insoluble in water; "Grease-like" solubility profile. |
| LogP (Predicted) | ~4.8 - 5.2 | Bioaccumulation Risk. High affinity for lipid bilayers. |
| Appearance | Pale yellow to orange | Color deepens with oxidation (liberation of |
Expert Note on Purity: Commercial batches often contain traces of the non-iodinated precursor (3,4-dichlorotoluene). A distinct melting point depression is the first indicator of impure stock.
Hazard Identification & Risk Assessment
Based on GHS Standards for Halogenated Aromatics
Core Hazards
-
H315 / H319 (Skin & Eye Irritation): The lipophilic nature allows rapid dermal absorption, leading to deep tissue irritation.
-
H335 (Respiratory Irritation): Vapor pressure is low, but aerosols generated during weighing or transfer are potent respiratory irritants.
-
H411 (Aquatic Toxicity): Critical. Polychlorinated biphenyls/toluenes are persistent organic pollutants. This compound must never enter municipal drainage.
Mechanistic Toxicology
The C-I bond is the weakest link (
Synthesis & Validation Protocol
A self-validating workflow for generating 3,4-Dichloro-2-iodotoluene from 3,4-dichlorotoluene.
The Challenge: Direct iodination is difficult due to the deactivating chlorine atoms. We utilize a "Sandmeyer-like" approach or highly activated electrophilic iodination.
Experimental Workflow
-
Activation: Use
with a strong oxidant (Periodic Acid or Silver Sulfate) to generate the electrophilic iodonium species ( ). -
Substitution: The directing effects of the methyl (ortho/para) and chlorines (ortho/para) compete. The C2 position is sterically crowded but electronically accessible.
-
Quench: Sodium thiosulfate wash is mandatory to remove unreacted iodine (indicated by color change from purple/brown to yellow).
Figure 1: Electrophilic iodination workflow emphasizing the critical oxidative activation step.
Validation Criteria (Quality Control)
-
1H NMR (CDCl3): The methyl singlet will shift downfield due to the ortho-iodine effect.
-
Precursor (3,4-DCT):
ppm.[5] -
Target (2-Iodo):
ppm (Deshielding effect).
-
-
Visual Check: Product must be pale yellow.[5] Dark brown indicates free iodine contamination (requires re-column or thiosulfate wash).
Safe Handling & Storage
Storage Logic
The C-I bond is photosensitive. Photolytic cleavage generates aryl radicals and iodine, turning the sample black and degrading purity.
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Argon backfill recommended to prevent benzylic oxidation.
-
Temperature: 2–8°C. Cold storage slows the disproportionation kinetics.
Compatibility Matrix
-
Incompatible: Strong bases (n-BuLi will cause Lithium-Halogen exchange instantly, likely at the Iodine first), Magnesium (Grignard formation), Palladium catalysts (unless intended).
-
Compatible: Dichloromethane, Chloroform, dilute acids.
Emergency Response & Spill Control
A logic-gated response plan for laboratory spills.
Figure 2: Decision logic for managing spills, prioritizing respiratory protection and chemical deactivation.
Firefighting Measures:
-
Media: Dry chemical or
.[6] Water spray may be ineffective due to immiscibility. -
Hazard: Thermal decomposition releases Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Iodine vapor (
). Full SCBA is mandatory.
Disposal & Environmental Compliance
Waste Code: Halogenated Organic Solvent/Solid. Protocol:
-
Dissolve solid residues in a minimal amount of acetone or DCM.
-
Transfer to the "Halogenated Waste" stream.
-
Do not mix with strong oxidizers (e.g., Chromic acid waste) to prevent exothermic iodine release.
-
Label clearly as "Marine Pollutant" to ensure downstream incineration facilities handle flue gases (scrubbing for HCl/HI) correctly.
References
-
PubChem. (2025).[2] Compound Summary: 3,4-Dichlorotoluene (Precursor Data). National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
Olofsson, B., et al. (2014). One-Pot Synthesis of Diaryliodonium Salts. Diva-portal. Retrieved February 3, 2026, from [Link]
Sources
3,4-Dichloro-2-iodotoluene PubChem CID and chemical identifiers
CAS Registry Number: 1803809-48-4 Document Type: Technical Guide & Chemical Profile Version: 1.0 (Current as of 2026)[1]
Part 1: Chemical Identity & Digital Fingerprinting
3,4-Dichloro-2-iodotoluene is a highly specialized halogenated toluene derivative.[1] Unlike its more common isomers (e.g., 2,4-dichloro- or 3,4-dichloro- derivatives), the specific placement of the iodine atom at the C2 position—sandwiched between the C1-methyl group and the C3-chlorine atom—creates a unique steric environment.[1] This "crowded" motif is not merely a structural curiosity; it is a deliberate design feature often utilized in medicinal chemistry to induce axial chirality (atropisomerism) in biaryl scaffolds.
Core Identifiers
The following data ensures precise digital identification, distinguishing this specific isomer from potential regioisomers.
| Identifier Type | Value | Notes |
| CAS Number | 1803809-48-4 | Specific to the 2-iodo isomer.[1][2] |
| IUPAC Name | 1,2-dichloro-3-iodo-4-methylbenzene | Systematic nomenclature.[1] |
| Molecular Formula | C₇H₅Cl₂I | MW: 286.92 g/mol |
| SMILES | CC1=C(I)C(Cl)=C(Cl)C=C1 | Canonical string.[1][3][4][5] |
| InChI Key | NPMLVYGEZWZGHI-UHFFFAOYSA-N | Hashed digital signature. |
| Appearance | Pale yellow solid/oil | Low melting point due to asymmetry.[1] |
Structural Visualization
The diagram below illustrates the steric congestion at the C1-C2-C3 interface, which dictates the molecule's reactivity profile.[1]
Figure 1: Structural analysis highlighting the "Steric Sandwich" at position 2, critical for atropselective coupling.[1]
Part 2: Synthesis & Manufacturing Logic
The Regioselectivity Challenge
A naive approach to synthesizing this molecule would involve the direct iodination of 3,4-dichlorotoluene. This will fail.
-
Why? In 3,4-dichlorotoluene, the C1-Methyl group is an ortho/para activator, while the chlorines are deactivators.[1] The most accessible position sterically and electronically is C6 (ortho to Methyl, meta to Chlorine).
-
The Problem: Direct iodination yields 3,4-dichloro-6-iodotoluene as the major product.[1] Accessing the C2 position requires forcing an electrophile between a methyl and a chlorine, which is energetically unfavorable under standard Friedel-Crafts conditions.
The High-Fidelity Protocol: Sandmeyer Reaction
To guarantee the placement of Iodine at C2, one must use a "chiral-blind" approach that relies on nitrogen displacement.[1] The precursor, 3,4-dichloro-2-aminotoluene (or 2-amino-3,4-dichlorotoluene), allows for a diazotization-iodination sequence that is regiochemically absolute.[1]
Experimental Workflow (Sandmeyer Route)
Reagents: 3,4-Dichloro-2-aminotoluene, NaNO₂, H₂SO₄, KI, Urea.[1]
-
Diazotization:
-
Dissolve 3,4-dichloro-2-aminotoluene in 30% H₂SO₄ at 0°C.
-
Add aqueous NaNO₂ dropwise, maintaining temperature <5°C.
-
Checkpoint: The formation of a clear diazonium salt solution indicates success. Add urea to quench excess nitrous acid (prevents side reactions).
-
-
Iodination (The "Sandmeyer" Step):
-
Prepare a solution of Potassium Iodide (KI) in water (1.5 equivalents).
-
Slowly add the cold diazonium solution to the KI solution with vigorous stirring.
-
Observation: Evolution of N₂ gas and separation of a dark oil (crude aryl iodide).
-
-
Workup:
-
Extract with dichloromethane (DCM).
-
Wash with 10% sodium thiosulfate (removes iodine byproduct) and brine.
-
Dry over MgSO₄ and concentrate.
-
Figure 2: Synthesis logic demonstrating why the Sandmeyer route is required over direct iodination.
Part 3: Application in Drug Discovery
The "Molecular Hinge" Concept
3,4-Dichloro-2-iodotoluene is primarily used as a building block for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]
-
Reactivity Hierarchy: The C-I bond is significantly weaker than the C-Cl bonds. This allows for chemoselective coupling at C2 without disturbing the chlorines at C3/C4.
-
Atropisomerism: When this molecule is coupled to another aromatic ring, the steric bulk of the C1-Methyl and C3-Chlorine prevents free rotation around the new biaryl bond.[1] This creates stable atropisomers (axial chirality), a property highly valued in kinase inhibitor design (e.g., locking a drug into a specific active-site conformation).
Protocol: Chemoselective Suzuki Coupling
Objective: Couple C2-Iodo without affecting C3/C4-Chloro.[1]
-
Catalyst Selection: Use Pd(dppf)Cl2 or Pd(PPh3)4. Avoid highly active precatalysts (like XPhos-Pd-G2) unless necessary, as they might activate the C-Cl bonds.[1]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 80-90°C. (Do not exceed 100°C to preserve C-Cl integrity).
Part 4: Safety & Handling (MSDS Summary)
| Parameter | Hazard Class | Handling Protocol |
| Acute Toxicity | Irritant (Skin/Eye) | Wear nitrile gloves and safety goggles.[1] |
| Reactivity | Light Sensitive | Store in amber vials; C-I bond degrades in UV.[1] |
| Storage | 2-8°C (Refrigerate) | Keep under inert atmosphere (Argon) to prevent oxidation. |
| Spill Cleanup | Marine Pollutant | Adsorb with sand/vermiculite.[1] Do not wash into drains. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1803809-48-4 (3,4-Dichloro-2-iodotoluene).[1] Retrieved from [Link](Note: Direct CID links for custom isomers may redirect to parent search; verify via CAS).
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. molcore.com [molcore.com]
- 3. PubChemLite - 3,4-dichloro-2-iodothiophene (C4HCl2IS) [pubchemlite.lcsb.uni.lu]
- 4. 3,5-Dichloro-4-iodotoluene 97% | CAS: 939990-12-2 | AChemBlock [achemblock.com]
- 5. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]
Difference between 3,4-Dichloro-2-iodotoluene and its isomers
An In-Depth Technical Guide to the Differentiation of 3,4-Dichloro-2-iodotoluene and Its Positional Isomers
Authored by a Senior Application Scientist
Introduction: The Critical Role of Isomeric Purity in Chemical Synthesis
In the landscape of pharmaceutical and agrochemical development, substituted toluenes are foundational building blocks. Among these, halogenated toluenes serve as versatile intermediates for synthesizing complex target molecules.[1][2] 3,4-Dichloro-2-iodotoluene is one such intermediate, valued for its specific arrangement of substituents which dictates its reactivity in cross-coupling reactions and other synthetic transformations. However, the synthesis of this specific isomer is often accompanied by the formation of other positional isomers—compounds that share the same molecular formula (C₇H₅Cl₂I) but differ in the arrangement of atoms on the aromatic ring.
The significance of isomerism in drug development cannot be overstated; different isomers of a molecule can exhibit vastly different biological activities, potencies, and toxicological profiles. Therefore, for researchers, scientists, and drug development professionals, the ability to unambiguously identify, separate, and quantify the desired isomer from a complex mixture is not merely a matter of chemical purity, but a prerequisite for safety, efficacy, and regulatory compliance.
This guide provides an in-depth technical examination of 3,4-Dichloro-2-iodotoluene and its positional isomers. We will move beyond a simple listing of properties to explore the causal relationships between structure and analytical behavior. We will detail field-proven methodologies for their differentiation and separation, grounding our discussion in the fundamental principles of spectroscopy and chromatography.
Molecular Structure and Nomenclature
The core structure is a toluene molecule substituted with two chlorine atoms and one iodine atom. The specific landing positions of these halogens on the benzene ring define the isomer. There are numerous possible isomers, but for practical purposes, the most relevant are those that might arise as byproducts during the synthesis of the target compound, 3,4-Dichloro-2-iodotoluene.
Below are the structures of the primary compound of interest and a selection of its constitutional isomers. The precise IUPAC nomenclature is critical for clear communication and avoiding ambiguity.
A selection of dichlorinated iodotoluene isomers.
Synthesis, Isomer Formation, and Physicochemical Properties
The synthesis of halogenated aromatics often involves electrophilic aromatic substitution. For instance, the chlorination of toluene or monochlorotoluenes in the presence of a Lewis acid catalyst can produce a mixture of dichlorotoluene isomers.[3] Subsequent iodination would likewise be subject to the directing effects of the substituents already on the ring (the methyl group and two chlorine atoms). The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directors but are deactivating. The interplay of these directing effects and steric hindrance inevitably leads to the formation of a product mixture containing multiple isomers, whose separation can be challenging due to their similar physical properties.[3][4]
The position of the substituents subtly influences intermolecular forces (van der Waals forces, dipole-dipole interactions), which in turn affects macroscopic properties like boiling and melting points. While comprehensive experimental data for all dichlorinated iodotoluene isomers is scarce, we can infer trends from their dichlorotoluene precursors.
Table 1: Comparative Physicochemical Properties of Dichlorotoluene Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Dichlorotoluene | 32768-54-0 | 5 | 208.1 | 1.266 |
| 2,4-Dichlorotoluene | 95-73-8 | -13 | 201 | 1.25 |
| 2,5-Dichlorotoluene | 19398-61-9 | 3.2 | 201 | 1.254 |
| 2,6-Dichlorotoluene | 118-69-4 | 2.6 | 201 | 1.266 |
| 3,4-Dichlorotoluene | 95-75-0 | -14.7 | 209 | 1.25 |
| 3,5-Dichlorotoluene | 25186-47-4 | 25.1 | 202 | (solid) |
Source: Data compiled from Wikipedia's entry on Dichlorotoluenes.[3]
As the data shows, the boiling points of many isomers are clustered closely together, making separation by simple fractional distillation inefficient and often impossible.[5] This necessitates the use of advanced analytical and preparative techniques.
Analytical Workflow for Isomer Differentiation
A robust analytical strategy is essential for confirming the identity and purity of 3,4-Dichloro-2-iodotoluene. The workflow typically involves a combination of chromatographic separation and spectroscopic identification.
Workflow for the separation and identification of isomers.
Chromatographic Separation
Gas Chromatography (GC) is exceptionally well-suited for separating volatile and semi-volatile isomers like halogenated toluenes.[6] The choice of the stationary phase is critical for achieving resolution.
Protocol: Gas Chromatography (GC)
-
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point. For particularly difficult separations, a more polar column (e.g., containing cyanopropyl functionalities) or a column designed for steric selectivity may provide better resolution.[6]
-
Inlet: Use a split/splitless inlet, typically operated at 250°C to ensure complete volatilization.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program: A temperature ramp is essential. Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min. This allows for the separation of isomers with very close boiling points.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for general-purpose quantification. For definitive identification, coupling the GC to a Mass Spectrometer (MS) is the gold standard.
Spectroscopic Identification
Once separated (or for analysis of the mixture), spectroscopic techniques provide the definitive structural information needed to identify each isomer.
A. Mass Spectrometry (MS)
When coupled with GC, MS provides two crucial pieces of information: the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.
-
Molecular Ion Peak: All positional isomers of dichlorinated iodotoluene will have the same nominal molecular weight.
-
Isotopic Pattern: The most telling feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments: an M peak, an (M+2) peak, and an (M+4) peak, with a relative intensity ratio of approximately 9:6:1. This pattern is a dead giveaway for a dichlorinated compound.[7][8]
-
Fragmentation: While all isomers have the same parent mass, their fragmentation patterns under electron impact ionization can differ. The primary fragmentation pathways for halogenated aromatics involve the loss of a halogen atom or the methyl group.[9] The relative stability of the resulting carbocations can be influenced by the substituent positions, leading to quantitative differences in the relative abundances of fragment ions, which can aid in distinguishing isomers.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing constitutional isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
-
¹H NMR Spectroscopy:
-
Number of Signals: The symmetry of the isomer determines the number of distinct signals in the aromatic region. For example, a highly symmetric isomer like 2,6-dichloro-1-iodotoluene would show fewer aromatic signals than the less symmetric 3,4-dichloro-2-iodotoluene.
-
Chemical Shift (δ): The positions of the protons on the aromatic ring are highly sensitive to their neighbors. Electronegative halogens (Cl, I) will deshield nearby protons, shifting their signals downfield (to higher ppm values). The proton situated between two halogens would be expected to be the most downfield.
-
Coupling Constants (J): The splitting patterns of the aromatic protons reveal their connectivity. The magnitude of the coupling constant depends on the number of bonds separating the protons:
-
ortho-coupling (³JHH) is typically 7-10 Hz.
-
meta-coupling (⁴JHH) is smaller, around 2-3 Hz.
-
para-coupling (⁵JHH) is often close to 0 Hz and not resolved. By meticulously analyzing the number of signals, their integration, chemical shifts, and coupling patterns, the exact substitution pattern can be pieced together like a puzzle.[10][11]
-
-
-
¹³C NMR Spectroscopy:
-
Number of Signals: Similar to ¹H NMR, the number of signals corresponds to the number of unique carbon environments in the molecule.
-
Chemical Shift (δ): The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to halogens (ipso-carbons) will have their signals shifted significantly. The substituent effects are well-documented and can be used to predict the spectrum for a given isomer with reasonable accuracy.[12]
-
Protocol: NMR Sample Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomeric mixture in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Acquisition: Acquire a standard ¹H spectrum. If the aromatic region is crowded, a higher-field spectrometer (e.g., 500 MHz or greater) will provide better signal dispersion.[13]
-
Advanced Experiments: If the ¹H spectrum is insufficient for unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish H-H correlations, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their attached carbons and neighboring carbons, respectively.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon, simplifying the spectrum.
Implications for Drug Development and Research
The rigorous analysis and separation of isomers are paramount in a regulated environment. Using an isomeric mixture instead of a pure compound can have profound consequences:
-
Variable Potency: One isomer may be highly active while others are inactive, leading to inconsistent product performance.
-
Unforeseen Toxicity: A minor isomeric impurity could have a toxic effect that is absent in the desired active pharmaceutical ingredient (API).
-
Intellectual Property: Patents often claim a specific isomer, making the synthesis and verification of that single isomer essential.
As an intermediate, the purity of 3,4-Dichloro-2-iodotoluene directly impacts the yield and purity of the final product. Isomeric impurities can carry through the synthetic route, leading to complex purification challenges at the final API stage, significantly increasing development costs and timelines.
Conclusion
The differentiation of 3,4-Dichloro-2-iodotoluene from its positional isomers is a multifaceted challenge that requires a synergistic application of chromatographic and spectroscopic techniques. While their similar physicochemical properties make bulk separation difficult, the subtle differences in their molecular structure give rise to unique and predictable signatures in GC, MS, and NMR analysis. For the research scientist, mastering these analytical techniques is not merely an academic exercise but a critical skill for ensuring the integrity, safety, and efficacy of the next generation of pharmaceuticals and advanced materials.
References
-
Google Patents. (n.d.). US4031145A - Process for the production of 3,4-dichlorotoluene. Retrieved from [2]
-
Google Patents. (n.d.). US3366698A - Process for the production of 2, 4-dichlorotoluene. Retrieved from [15]
-
Google Patents. (n.d.). CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. Retrieved from [4]
-
Google Patents. (n.d.). EP0246673A1 - Process for separating a chlorotoluene isomer. Retrieved from [5]
-
Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link][3]
-
Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link][6]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–31. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][7]
-
eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link][12]
-
Canadian Journal of Chemistry. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Retrieved from [Link][10]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. Retrieved from [Link][9]
-
BYJU'S. (n.d.). Isomerism In Organic Compounds. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][8]
-
Semantic Scholar. (n.d.). Analysis of the Proton NMR Spectrum of Toluene. Retrieved from [Link][11]
-
Chemistry Stack Exchange. (2018). What is number of 1H NMR signals for toluene?. Retrieved from [Link][13]
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A Researcher's Guide to Sourcing 3,4-Dichloro-2-iodotoluene: Navigating Custom Synthesis and Quality Verification
For researchers and drug development professionals, securing specific, often complex, chemical building blocks is a foundational step toward discovery. 3,4-Dichloro-2-iodotoluene is one such molecule—a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, however, makes it a rare find in standard chemical catalogs.
This guide provides a comprehensive technical overview for sourcing this compound. It moves beyond a simple supplier list to address the practical reality that obtaining 3,4-Dichloro-2-iodotoluene necessitates a partnership with a custom synthesis provider. We will explore the strategic approach to sourcing, critical quality control measures, and the analytical protocols required to validate the final product, ensuring the integrity of your research from the very first molecule.
Understanding 3,4-Dichloro-2-iodotoluene: A Profile
-
Molecular Formula: C₇H₅Cl₂I
-
Molecular Weight: 286.93 g/mol
-
Structure: A toluene molecule substituted with two chlorine atoms at the 3 and 4 positions and an iodine atom at the 2 position.
The strategic placement of three distinct halogen atoms on the toluene ring creates a versatile scaffold. Each site offers a different potential for reaction, making it a valuable precursor for creating complex molecular architectures. Its utility is inferred from related dichlorotoluene compounds, which serve as crucial intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals.[1]
Sourcing Strategy: The Necessity of Custom Synthesis
A thorough search of major chemical suppliers reveals that 3,4-Dichloro-2-iodotoluene is not an off-the-shelf product. Its specific isomeric configuration requires a dedicated synthetic route, making custom synthesis the primary and most reliable method of procurement.
Custom synthesis is a service where a specialized chemical company, often a Contract Research Organization (CRO), produces a specific molecule on-demand for a client.[2][3] This approach offers unparalleled specificity but requires a structured engagement process to ensure success.
The workflow for engaging a custom synthesis supplier is a critical pathway that involves careful planning, clear communication, and rigorous verification.
Caption: A streamlined workflow for sourcing a rare chemical via custom synthesis.
Selecting a Custom Synthesis Partner
Choosing the right partner is paramount. While many companies offer synthesis services, look for those with demonstrated expertise in complex, multi-step organic synthesis and halogenation chemistry. Companies that already produce a range of substituted halotoluenes are often well-equipped for such a project.
Table 1: Key Criteria for Evaluating Custom Synthesis Suppliers
| Criteria | Why It's Critical | Examples of Potential Suppliers (based on expertise with related compounds) |
|---|---|---|
| Synthetic Expertise | The supplier must have a proven track record in multi-step synthesis, particularly with halogenated aromatics which can be challenging. | Simson Pharma: Specializes in complex organic molecules and reference standards. |
| Analytical Capabilities | In-house access to high-resolution NMR, HPLC-MS, and GC-MS is non-negotiable for structural confirmation and purity assessment. | Fluorochem: Offers custom synthesis for complex small molecules and has extensive analytical support.[4][5][6] |
| Scalability | The supplier should be able to produce the required quantity, from milligrams for initial screening to kilograms for later-stage development. | Advanced ChemBlocks Inc.: Provides custom synthesis from milligram to kilogram scales.[7][8][9] |
| Communication & Reporting | Clear, regular communication and comprehensive final reports (including a detailed Certificate of Analysis) are essential for project transparency. | BOC Sciences: Offers a wide range of custom synthesis services with detailed project documentation.[] |
| Confidentiality | A strong intellectual property (IP) protection framework and willingness to sign non-disclosure agreements are crucial.[2] | All reputable suppliers will have standard confidentiality agreements. |
Note: The companies listed are examples of those with relevant capabilities and are not guaranteed to have synthesized this specific molecule before. Due diligence and direct inquiry are essential.
Quality Control: The Mandate for Rigorous Verification
For a custom-synthesized compound, the Certificate of Analysis (CoA) is the primary document attesting to its quality. However, as a senior scientist, you must treat all supplied data as a starting point for your own independent verification. Trust, but verify.
Caption: A dual-responsibility workflow for ensuring compound quality.
A comprehensive CoA for 3,4-Dichloro-2-iodotoluene should include:
-
¹H and ¹³C NMR Spectra: To confirm the exact isomeric structure and absence of structural impurities.
-
HPLC or GC Chromatogram: To determine purity, typically expressed as a percentage area.
-
Mass Spectrum (MS): To confirm the molecular weight and fragmentation pattern.
Essential Analytical Protocols for Verification
Independent verification is the cornerstone of scientific integrity. Below are protocols that form the basis for a robust quality assessment of a custom-synthesized batch of 3,4-Dichloro-2-iodotoluene.
HPLC is a powerful technique for assessing the purity of non-volatile organic compounds.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized 3,4-Dichloro-2-iodotoluene and dissolve it in 10 mL of HPLC-grade acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and run the chromatogram for a sufficient duration (e.g., 15-20 minutes) to ensure all potential impurities have eluted.
-
Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of other isomers or starting materials would appear as distinct peaks.
NMR is the definitive method for confirming the precise chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).
-
¹H NMR Analysis: The proton NMR spectrum should show a distinct signal for the methyl (-CH₃) group and a complex splitting pattern in the aromatic region corresponding to the three protons on the benzene ring. The integration of these regions should be in a 3:3 ratio.
-
¹³C NMR Analysis: The carbon NMR spectrum should show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, confirming the specific substitution pattern.
GC-MS is ideal for detecting volatile impurities, such as residual solvents or closely related isomers.[6]
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A ramp from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to separate compounds based on their boiling points.
-
-
Analysis: The mass spectrometer will provide a mass for each peak that elutes from the GC column, allowing for the identification of impurities by comparing their mass spectra to known libraries or expected byproducts.
Inferred Safety & Handling Protocols
As no specific safety data sheet (SDS) exists for 3,4-Dichloro-2-iodotoluene, handling procedures must be based on data from structurally similar compounds like 3,4-Dichlorotoluene and various iodotoluenes.[11][12][13]
-
Hazard Classification (Inferred):
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Toxic to aquatic life with long-lasting effects.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
-
Handling & Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from strong oxidizing agents.
-
-
First Aid Measures (Inferred):
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
By approaching the acquisition of 3,4-Dichloro-2-iodotoluene with a strategy centered on custom synthesis and backed by rigorous, independent analytical verification, researchers can proceed with confidence, knowing the foundational materials of their work are of the highest possible integrity.
References
- Central Drug House (P) Ltd. (n.d.). 3,4-DICHLOROTOLUENE CAS No 95-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (n.d.). 3,4-Dichlorotoluene 97%.
- Chemsrc. (2025). (3R,4S)-3,4-Dichlorohexane | CAS#:19117-19-2.
- ChemicalBook. (2025). 3,4-Dichlorotoluene | 95-75-0.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,4-Dichlorotoluene | 95-75-0.
- Google Patents. (n.d.). US3560579A - Process for preparing meta-halotoluene.
- Fluorochem. (n.d.). Custom Synthesis.
- Simson Pharma Limited. (n.d.). Custom synthesized compounds, custom synthesis companies, custom synthesis services, custom synthesis, India.
- Simson Pharma Limited. (n.d.). Complex Impurities Suppliers in India.
- Fluorochem. (n.d.). Custom Small Molecule Synthesis.
- Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide.
- Simson Pharma Limited. (n.d.). Custom Synthesis Of Peptides & Amino Acids.
- BOC Sciences. (n.d.). Custom Synthesis Platform for Complex Molecules & Processes.
- Fluorochem. (n.d.). Synthesis Services – CRO Solutions.
- Chemspace. (n.d.). Advanced ChemBlock Inc.
- IndiaMART. (n.d.). Custom Synthesis Service - Simson Pharma Limited.
- Tracxn. (2025). Advanced ChemBlocks - 2025 Company Profile, Team & Competitors.
- Fluorochem. (n.d.). Fluorochem | High-Quality Chemical Products.
- Hongene. (n.d.). Custom Synthesis Services.
- FluoroMed. (n.d.). Custom Synthesis.
- Google Patents. (n.d.). US5143685A - Process for purification of ortho-chlorotoluene.
- Simson Pharma Limited. (n.d.). About US.
- Pharma Industry Review. (n.d.). Breaking Free from Commercial Limitations with Custom Chemical Synthesis.
- YouTube. (2023). What Is Custom Synthesis? Definition, Scale, Purity & Applications.
- Advanced ChemBlocks. (n.d.). Custom Synthesis.
Sources
- 1. US5143685A - Process for purification of ortho-chlorotoluene - Google Patents [patents.google.com]
- 2. Breaking Free from Commercial Limitations with Custom Chemical Synthesis [pharma-industry-review.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Advanced ChemBlock Inc [chem-space.com]
- 8. Advanced ChemBlocks - 2025 Company Profile, Team & Competitors - Tracxn [tracxn.com]
- 9. Custom Synthesis [achemblock.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 3,4-Dichlorotoluene | 95-75-0 [chemicalbook.com]
- 13. 3,4-Dichlorotoluene | 95-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3,4-Dichloro-2-iodotoluene
This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of 3,4-Dichloro-2-iodotoluene .
Unlike standard electrophilic aromatic substitution (EAS), which favors the sterically accessible 6-position, this guide prioritizes Directed Ortho Metalation (DoM) to selectively target the sterically hindered 2-position ("sandwiched" between the methyl and chlorine groups).
Executive Summary & Retrosynthetic Analysis
Synthesizing 3,4-dichloro-2-iodotoluene presents a classic regioselectivity challenge. The starting material, 3,4-dichlorotoluene , contains two directing influences:[1]
-
Methyl Group (C1): Activates positions ortho (C2, C6) and para (C4 - blocked).
-
Chlorine Groups (C3, C4): Deactivating but ortho/para directing.
The Regioselectivity Problem[2][3][4]
-
Electrophilic Aromatic Substitution (EAS): Standard iodination (I₂/HIO₃ or NIS) typically yields the 6-iodo isomer (3,4-dichloro-6-iodotoluene). Position 6 is electronically activated by the methyl group and sterically accessible. Position 2 is electronically activated but sterically "sandwiched" between the methyl (C1) and chlorine (C3), making direct EAS inefficient and low-yielding for this isomer.
-
The Solution (DoM): To install iodine at C2, we must utilize Directed Ortho Metalation (DoM) . The acidity of the C2 proton is enhanced by the inductive effect of the adjacent chlorine at C3. Using a hindered base (LTMP) at low temperatures kinetically favors deprotonation at C2 over the benzylic position or C6, enabling selective iodination.
Comparison of Routes
| Feature | Route A: Electrophilic Substitution (EAS) | Route B: Directed Ortho Metalation (DoM) |
| Primary Product | 6-Iodo isomer (Undesired) | 2-Iodo isomer (Target) |
| Selectivity | Low (Mixture of 6-iodo, 2-iodo, and poly-iodo) | High (>90% regioselectivity for C2) |
| Key Reagents | I₂, HIO₃, H₂SO₄ | LTMP (Li-2,2,6,6-tetramethylpiperidide), I₂ |
| Conditions | Acidic, Room Temp to 60°C | Basic, Cryogenic (-78°C) |
| Recommendation | Not recommended for 2-iodo synthesis. | Recommended Protocol |
Detailed Protocol: Directed Ortho Metalation (DoM)
This protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LTMP) . LTMP is preferred over LDA because its steric bulk minimizes nucleophilic attack on the aromatic ring and suppresses lateral (benzylic) lithiation, favoring ring lithiation at the most acidic "sandwiched" position (C2).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 3,4-Dichlorotoluene (Purity >98%)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Amine: 2,2,6,6-Tetramethylpiperidine (TMP) (Distilled over CaH₂ prior to use)
-
Electrophile: Iodine (I₂), resublimed
-
Solvent: Tetrahydrofuran (THF), anhydrous (Na/benzophenone distilled)
-
Quench: Sat. aq. Sodium Thiosulfate (Na₂S₂O₃), Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology
Step 1: Generation of LTMP (In-situ)
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Charge the flask with anhydrous THF (50 mL) and TMP (1.1 equiv) under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Ensure the internal temperature does not rise above -70°C.
-
Stir at 0°C for 30 minutes to ensure complete formation of LTMP, then re-cool to -78°C .
Step 2: Regioselective Lithiation[2]
-
Dissolve 3,4-dichlorotoluene (1.0 equiv) in anhydrous THF (10 mL).
-
Add the substrate solution dropwise to the LTMP solution at -78°C over 20 minutes.
-
Mechanistic Note: The bulky LTMP base removes the proton at C2. Although sterically hindered, this position is thermodynamically acidified by the adjacent electron-withdrawing Chlorine (C3) and the Methyl group (C1). The "Sandwiched" position is favored under thermodynamic equilibrium or specific kinetic conditions with bulky bases [1, 2].
-
-
Stir the deep red/orange solution at -78°C for 1 hour . Do not warm, as this may promote benzylic lithiation (scrambling).
Step 3: Iodination[1]
-
Dissolve Iodine (1.2 equiv) in anhydrous THF (15 mL).
-
Add the Iodine solution dropwise to the lithiated species at -78°C . The color will transition from red to pale yellow/brown.
-
Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.
Step 4: Work-up and Purification
-
Quench the reaction with saturated aq. NH₄Cl (20 mL) .
-
Add 10% aq. Na₂S₂O₃ to reduce excess iodine (indicated by the disappearance of the purple/brown color).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 100% Hexanes) to isolate 3,4-dichloro-2-iodotoluene .
Alternative Route: Sandmeyer Reaction
Use this route if 2-amino-3,4-dichlorotoluene is commercially available or easily accessible.
-
Diazotization: Treat 2-amino-3,4-dichlorotoluene with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.
-
Iodination: Add aqueous KI (Potassium Iodide) slowly to the diazonium salt solution.
-
Heating: Warm to 60°C to promote N₂ evolution and iodine installation.
-
Note: This method is chemically robust but depends entirely on the availability of the specific aniline isomer.
Analytical Validation (QC)
To confirm the synthesis of the correct isomer (2-iodo) vs. the common byproduct (6-iodo), utilize ¹H NMR coupling constants .
| Isomer | ¹H NMR Signature (Aromatic Region) | Logic |
| 3,4-Dichloro-2-iodotoluene | Two doublets (d) with J ≈ 8.0 - 8.5 Hz | Protons at C5 and C6 are ortho to each other. |
| 3,4-Dichloro-6-iodotoluene | Two singlets (s) (or weak para coupling) | Protons at C2 and C5 are para to each other. |
-
Target (2-Iodo): You should observe an AB system (two doublets) corresponding to H-5 and H-6.
-
Impurity (6-Iodo): You would observe isolated singlets for H-2 and H-5.
Visual Workflows
Reaction Pathway Diagram[4][11]
Caption: Mechanistic pathway for the regioselective synthesis of 3,4-dichloro-2-iodotoluene via Directed Ortho Metalation.
Decision Tree for Synthesis
Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability.
References
-
Schlosser, M. (2005). "The 2-Position of 3-Chlorotoluene: An Optional Site for Deprotonation." European Journal of Organic Chemistry, 2005(9), 1775–1779.
- Leroux, F., & Schlosser, M. (2002). "Regioselective Lithiation of Chlorotoluenes." Angewandte Chemie International Edition.
-
Benchchem. (n.d.). "3,4-Dichloro-2-iodotoluene Product Page & Synthesis Overview."
-
Bielawski, M., & Olofsson, B. (2007). "Regioselective Iodination." Organic Syntheses, 84, 172. (Reference for general iodination workups).
Sources
Application Note: Functionalization of Sterically Hindered Aryl Iodides
Executive Summary
The functionalization of sterically hindered aryl iodides (specifically ortho,ortho-disubstituted systems) presents a kinetic paradox. While the C–I bond is electronically labile (weak bond dissociation energy), steric bulk at the ortho positions inhibits the approach of the catalyst, destabilizes the oxidative addition complex, and—most critically—dramatically raises the activation energy for reductive elimination.
Standard protocols utilizing Pd(PPh₃)₄ or simple bidentate ligands (e.g., dppf) often result in stalled conversion or dehalogenation. This guide details two field-proven protocols utilizing "flexible bulk" N-Heterocyclic Carbene (NHC) catalysts (Pd-PEPPSI-IPent) and dialkylbiaryl phosphine precatalysts (BrettPhos Pd G4) to overcome these barriers.
Strategic Decision Matrix
Before selecting a protocol, analyze the steric environment of both coupling partners.
Figure 1: Catalyst selection workflow based on substrate sterics and bond type.
Protocol A: Suzuki-Miyaura Coupling of Tetra-Ortho-Substituted Biaryls
Target: Synthesis of highly hindered biaryls (e.g., 2,6-disubstituted aryl iodide + 2,6-disubstituted boronic acid). Core Technology: Pd-PEPPSI-IPent . The "IPent" (Isopentyl) ligand features flexible steric bulk.[1] Unlike rigid adamantyl groups, the isopentyl chains can rotate away to allow incoming substrates but snap back to force reductive elimination [1].
Materials & Reagents
| Component | Specification | Role |
| Catalyst | Pd-PEPPSI-IPent (1-2 mol%) | Facilitates oxidative addition/reductive elimination. |
| Base | Potassium tert-butoxide (KOtBu) | Activates the boronic acid; higher solubility than carbonates. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point; stabilizes catalytic intermediates. |
| Additive | None (Strictly anhydrous) | Water promotes protodeboronation of hindered boronic acids. |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Charge: Add the sterically hindered aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and KOtBu (2.0 equiv).
-
Note: Use an excess of boronic acid. Hindered boronic acids are prone to protodeboronation before transmetallation can occur.
-
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon three times.
-
Catalyst Addition: Under a positive pressure of Argon, rapidly add Pd-PEPPSI-IPent (2 mol%).
-
Why add last? Adding the catalyst to the solid mixture minimizes the time the active Pd(0) species spends in solution without substrate, reducing catalyst death.
-
-
Solvent Addition: Inject anhydrous 1,4-Dioxane (concentration 0.2 M relative to iodide) via syringe.
-
Reaction: Heat the mixture to 60–80 °C .
-
Visual Check: The reaction should turn from a light yellow suspension to a dark amber/brown solution. If Pd black precipitates immediately (shiny mirror), the reaction has failed (likely O2 contamination).
-
-
Workup: Filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate and purify via column chromatography.
Protocol B: Buchwald-Hartwig Amination of Hindered Systems
Target: Coupling hindered aryl iodides with primary amines. Core Technology: BrettPhos Pd G4 . This precatalyst generates the active LPd(0) species at room temperature. The ligand (BrettPhos) is electronically optimized to prevent β-hydride elimination and sterically designed to promote the reductive elimination of the bulky C–N bond [2].
Materials & Reagents
| Component | Specification | Role |
| Precatalyst | BrettPhos Pd G4 (1-3 mol%) | Rapid activation; air-stable solid. |
| Base | LHMDS (1.0 M in THF) | Soluble, non-nucleophilic base; prevents ester cleavage. |
| Solvent | THF or Toluene | THF for faster rates; Toluene for higher temp stability. |
Step-by-Step Methodology
-
Charge: In a nitrogen-filled glovebox (preferred) or using strict Schlenk technique, add the aryl iodide (1.0 equiv), amine (1.2 equiv), and BrettPhos Pd G4 (2 mol%) to a vial.
-
Solvent: Add anhydrous THF (0.25 M).
-
Base Injection: Add LHMDS (2.2 equiv) dropwise.
-
Self-Validating Step: Upon addition of LHMDS, the solution often shifts color (e.g., to deep red/orange). This indicates deprotonation/complexation.
-
-
Incubation: Stir at 40 °C .
-
Note: While iodides are reactive, the steric bulk requires thermal energy to overcome the rotational barrier for reductive elimination.
-
-
Quench: Dilute with diethyl ether and quench with saturated NH4Cl.
Mechanistic Insight & Troubleshooting
For hindered substrates, the catalytic cycle does not follow the textbook rate-determining step (oxidative addition). Instead, Reductive Elimination becomes the bottleneck.
Figure 2: Catalytic cycle highlighting the reductive elimination bottleneck in hindered systems.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning (O2) or inactive precatalyst. | Switch to G3/G4 precatalysts or PEPPSI; ensure rigorous degassing. |
| Protodeboronation (Ar-H) | Transmetallation is too slow; Base/Solvent contains water. | Use anhydrous KOtBu; switch solvent to Toluene; add molecular sieves. |
| Homocoupling (Ar-Ar) | Oxygen presence or disproportionation. | Degas solvents via freeze-pump-thaw; do not sparge. |
| Pd Black Formation | Ligand dissociation due to low substrate concentration. | Increase substrate concentration to >0.5 M; lower temperature slightly. |
References
-
Organ, M. G. , et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. [Link]
-
Buchwald, S. L. , et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Valente, C. , et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Sources
Application Notes and Protocols for the Selective Sonogashira Coupling of 3,4-Dichloro-2-iodotoluene
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its tolerance of a broad range of functional groups and its typically mild reaction conditions, which allow for its application in the later stages of a synthetic sequence.[1][4]
For professionals in drug development and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. These substrates serve as versatile scaffolds, allowing for the stepwise introduction of different substituents to fine-tune the biological activity or material properties of the target molecule. The subject of this guide, 3,4-dichloro-2-iodotoluene, presents a valuable opportunity to explore the chemoselectivity of the Sonogashira coupling. The significant difference in the reactivity of aryl halides towards the palladium catalyst (I > Br > Cl > OTf) allows for the selective coupling at the iodo position while leaving the chloro substituents intact for subsequent transformations.[1] This application note provides a comprehensive guide, from mechanistic principles to a detailed experimental protocol, for the successful and selective Sonogashira coupling of 3,4-dichloro-2-iodotoluene.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
The Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide, forming a palladium(II) intermediate. This is generally considered the rate-determining step of the overall process.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[7] The base serves to deprotonate the alkyne, increasing its nucleophilicity.[1]
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting palladium(II)-alkynyl-aryl complex then undergoes reductive elimination to furnish the final coupled product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1][8] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[4][9]
Experimental Protocol: Selective Sonogashira Coupling of 3,4-Dichloro-2-iodotoluene
This protocol details the coupling of 3,4-dichloro-2-iodotoluene with a representative terminal alkyne, such as phenylacetylene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dichloro-2-iodotoluene | ≥98% | e.g., Sigma-Aldrich | |
| Phenylacetylene | ≥98% | e.g., Sigma-Aldrich | |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 98% | e.g., Strem Chemicals | Can be substituted with other Pd(0) or Pd(II) precursors. |
| Copper(I) iodide (CuI) | ≥99.5% | e.g., Sigma-Aldrich | |
| Triphenylphosphine (PPh₃) | ≥99% | e.g., Sigma-Aldrich | Optional, can improve catalyst stability. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | e.g., Acros Organics | Must be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Must be anhydrous. |
| Standard Glassware | - | - | Schlenk flask, condenser, etc. |
| Inert Gas Supply | High Purity | - | Argon or Nitrogen |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-dichloro-2-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 equiv), and copper(I) iodide (0.02-0.05 equiv).
-
If using an additional ligand, add triphenylphosphine (0.02-0.06 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or a mixture of THF and amine, 5-10 mL per mmol of aryl iodide).
-
Add the amine base (e.g., triethylamine, 2.0-3.0 equiv) via syringe.
-
Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C. The higher reactivity of the iodo-substituent should ensure selectivity over the chloro-substituents even with moderate heating.[1]
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the amine base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Interpretation and Troubleshooting
Optimized Reaction Parameters (General Guidance):
| Parameter | Recommended Range | Rationale |
| Pd Catalyst Loading | 1-3 mol% | Sufficient for most reactions; higher loading may be needed for less reactive substrates. |
| Cu(I) Co-catalyst | 2-5 mol% | Ensures efficient formation of the copper acetylide. |
| Alkyne Equivalents | 1.1-1.5 equiv | A slight excess drives the reaction to completion. A large excess can lead to increased homocoupling. |
| Base Equivalents | 2.0-3.0 equiv | Neutralizes the HX byproduct and facilitates the deprotonation of the alkyne. |
| Temperature | Room Temp - 60 °C | Room temperature is often sufficient for aryl iodides. Gentle heating can increase the reaction rate if necessary. |
Potential Challenges and Solutions:
-
Low Conversion:
-
Cause: Inactive catalyst, insufficient base, or low reaction temperature.
-
Solution: Ensure all reagents are pure and anhydrous. Use freshly distilled amine and anhydrous solvent. Consider gentle heating. A different palladium precursor or ligand may be beneficial.
-
-
Alkyne Homocoupling (Glaser Product):
-
Cause: Presence of oxygen, high concentration of copper catalyst.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Minimize the amount of copper(I) iodide. Alternatively, a copper-free protocol can be employed.
-
-
Dehalogenation of the Starting Material:
-
Cause: Presence of water or other protic sources.
-
Solution: Use anhydrous solvents and reagents.
-
-
Lack of Selectivity (Reaction at Chloro- positions):
-
Cause: High reaction temperatures or prolonged reaction times.
-
Solution: Maintain a moderate reaction temperature and monitor the reaction closely to avoid over-running. The inherent reactivity difference between I and Cl should provide a good window for selective coupling.[10]
-
Conclusion
The Sonogashira coupling of 3,4-dichloro-2-iodotoluene offers a reliable and selective method for the synthesis of functionalized arylalkynes. By leveraging the differential reactivity of the halogen substituents, researchers can access valuable building blocks for drug discovery and materials science. The protocol and insights provided herein serve as a robust starting point for the successful implementation of this important transformation. Careful attention to the reaction setup, reagent quality, and monitoring will ensure high yields and purity of the desired product.
References
-
Banu, K. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
-
Zhang, A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]
-
Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Molla, M. R., et al. (2021). The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]
-
Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
-
Begum, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3,4-Dichloro-2-iodotoluene in High-Value Scaffold Synthesis
Abstract
3,4-Dichloro-2-iodotoluene (CAS 1803809-48-4) represents a highly specialized halogenated aromatic scaffold.[1] Its unique substitution pattern—featuring a reactive iodine atom sterically "sandwiched" between a methyl group and a chlorine atom—offers a rare opportunity for constructing atropisomeric biaryls and polysubstituted drug cores. However, this same steric congestion presents significant synthetic challenges, often leading to stalled reactions or de-iodination byproducts when standard protocols are applied. This guide provides optimized protocols for overcoming these steric barriers to unlock the molecule's potential as a pharmaceutical intermediate.
Part 1: Chemical Profile & Strategic Value
The "Orthogonal Reactivity" Advantage
The primary value of 3,4-Dichloro-2-iodotoluene lies in its chemoselectivity hierarchy . It possesses three distinct handles for functionalization, which can be engaged sequentially without protecting groups:
-
Site A (C-I Bond, Position 2): The most reactive site. Susceptible to Lithium-Halogen exchange and Palladium-catalyzed cross-couplings. Challenge: Extreme steric hindrance (di-ortho substituted).[2]
-
Site B (Benzylic Methyl, Position 1): Susceptible to radical bromination or oxidation to benzoic acid. Stability: Generally robust during C-I coupling if benzylic protons are not deprotonated.
-
Site C (C-Cl Bonds, Positions 3 & 4): The least reactive sites. These remain inert during Site A and Site B transformations, serving as "metabolic blockers" or latent handles for late-stage Buchwald-Hartwig aminations.
Steric Analysis: The "Buttressing Effect"
The iodine atom at position 2 is flanked by a methyl group (C1) and a chlorine atom (C3). This creates a "buttressing effect" where the substituents mechanically crowd the reaction center.
-
Implication: Standard catalysts like Pd(PPh₃)₄ are ineffective because the bulky triphenylphosphine ligands cannot accommodate the crowded transition state.
-
Solution: Protocols must utilize sterically demanding, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines or NHC ligands) that facilitate oxidative addition despite the crowd.
Part 2: Critical Handling & Stability
| Parameter | Specification | Handling Note |
| Physical State | Low-melting solid or viscous oil | Tendency to supercool; gently warm to 40°C to ensure homogeneity before aliquoting. |
| Light Sensitivity | Moderate | Iodine-carbon bonds are photolabile. Store in amber glass; wrap reaction vessels in foil during extended stir times. |
| Oxidation | Stable | The methyl group is stable to air, but avoid strong oxidants (KMnO₄) unless benzylic oxidation is intended. |
| Toxicity | Irritant / Toxic | Warning: Halogenated toluenes are lipophilic and skin-permeable. Use double-gloving (Nitrile/Laminate) and work in a fume hood. |
Part 3: Primary Functionalization Protocols
Protocol A: Sterically Encumbered Suzuki-Miyaura Coupling
Objective: To install a heteroaryl ring at the hindered C2 position while preserving the C3/C4 chlorides.
Rationale: This protocol utilizes SPhos Pd G2 , a precatalyst that generates the active Pd(0)-SPhos species. SPhos is specifically designed to facilitate coupling of sterically hindered aryl chlorides/iodides. The base K₃PO₄ is chosen over carbonates to minimize de-iodination side reactions.
Materials
-
Substrate: 3,4-Dichloro-2-iodotoluene (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: SPhos Pd G2 (1 - 3 mol%)
-
Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology
-
Inerting: Charge a reaction vial with the substrate, boronic acid, SPhos Pd G2, and K₃PO₄. Seal with a septum. Evacuate and backfill with Argon three times.
-
Critical: Oxygen effectively kills the active catalytic species in hindered couplings.
-
-
Solvation: Add the degassed solvent mixture via syringe.
-
Note: A biphasic system (Toluene/Water) often helps solubilize inorganic bases while keeping the organic reactants in the toluene phase.
-
-
Activation: Heat the reaction block to 80°C - 100°C with vigorous stirring (1000 rpm).
-
Why? High stirring rates are essential for biphasic transfer.
-
-
Monitoring (Self-Validation): Sample at 2 hours.
-
HPLC Check: Look for the disappearance of the starting material (RT ~ X min).
-
Warning Sign: If you observe a peak corresponding to 3,4-dichlorotoluene (mass = SM - Iodine + H), this indicates protodehalogenation .
-
Corrective Action: If protodehalogenation >10%, lower temperature to 60°C and increase catalyst loading to 5 mol%.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.
Protocol B: Cryogenic Lithium-Halogen Exchange
Objective: To generate a nucleophile for reaction with electrophiles (aldehydes, ketones) without touching the chlorine atoms.
Rationale: The C-I bond is significantly weaker than the C-Cl bond. By using n-Butyllithium at -78°C, we effect a rapid Lithium-Iodine exchange. The kinetic control prevents "scrambling" to the chlorine positions.
Materials
-
Substrate: 3,4-Dichloro-2-iodotoluene (1.0 equiv)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv)
-
Electrophile: Benzaldehyde or similar (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous THF. Cool to -78°C (Dry Ice / Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes along the side of the flask.
-
Visual Cue: Solution may turn slight yellow/orange.
-
-
Equilibration: Stir at -78°C for exactly 30 minutes .
-
Caution: Do not extend beyond 60 minutes or warm up; Lithium may begin to coordinate to the chlorine at C3 (ortho-lithiation directed by Cl), leading to benzyne formation or scrambling.
-
-
Validation (The D₂O Quench Test):
-
Before adding valuable electrophile: Remove a 50 µL aliquot and quench into a vial containing 0.5 mL D₂O (Deuterium Oxide).
-
NMR Analysis: Run a quick ¹H NMR. The disappearance of the C2-I signal and appearance of a C2-D signal confirms the lithiated species is formed and stable.
-
-
Electrophile Addition: Add the electrophile (neat or in THF) dropwise.
-
Quench: Allow to warm to 0°C over 1 hour, then quench with saturated NH₄Cl.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available from the 3,4-Dichloro-2-iodotoluene scaffold, highlighting the specific conditions required to navigate the steric landscape.
Caption: Divergent synthesis map showing the selective activation of the Iodine handle (Site A) via Palladium catalysis or Lithium-Halogen exchange, preserving the Chlorines for later stages.
Part 5: Analytical & Quality Control
To ensure the integrity of the intermediate, the following analytical markers should be established.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).
-
Detection: UV at 220 nm (Chlorinated aromatics absorb weakly; 220 nm captures the ring transitions).
NMR Diagnostic Signals (CDCl₃)
-
Methyl Group: Singlet at ~2.45 - 2.55 ppm. (Deshielded by ortho-Iodine).
-
Aromatic Protons: Two doublets (ortho-coupling ~8 Hz) in the 7.0 - 7.5 ppm region.
-
Note: In the product of Suzuki coupling, the Methyl signal will shift upfield (shielded by the new aromatic ring current), providing a quick confirmation of reaction success.
-
References
- Preparation of 3,4-Dichloro-2-iodotoluene
-
Suzuki Coupling of Sterically Hindered Chlorides/Iodides
-
Lithium-Halogen Exchange Selectivity
-
Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. (General reference for Halogen-Metal exchange selectivity principles).
-
-
Pharmaceutical Relevance of Dichlorotoluene Scaffolds
Sources
- 1. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polyhalogenated Biaryls Using 3,4-Dichloro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Polyhalogenated biaryls are a critical structural motif in medicinal chemistry, agrochemicals, and materials science, offering unique electronic and steric properties.[1][2] Their synthesis, however, can be challenging due to issues of regioselectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis of polyhalogenated biaryls utilizing 3,4-dichloro-2-iodotoluene as a versatile starting material. We will explore the strategic exploitation of the differential reactivity of its halogen substituents in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Ullmann cross-coupling reactions. This document is intended to provide researchers with the foundational knowledge and practical methodologies to effectively incorporate this valuable building block into their synthetic strategies.
Introduction: The Strategic Advantage of 3,4-Dichloro-2-iodotoluene
The biaryl scaffold is a privileged structure in numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and anti-cancer agents.[3][4] Polyhalogenated biaryls, in particular, serve as versatile intermediates, allowing for subsequent, site-selective functionalization to build molecular complexity.[5][6][7] The primary challenge in their synthesis lies in achieving regiocontrol, especially when multiple, identical halogens are present.[7]
3,4-Dichloro-2-iodotoluene emerges as a strategic precursor for the synthesis of a specific class of polyhalogenated biaryls. Its utility is rooted in the significant difference in reactivity among its halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is considerably more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0) or Cu(I)) than the more robust carbon-chlorine bonds. This reactivity differential (I > Br > Cl) allows for the selective formation of a biaryl linkage at the 2-position, while preserving the chlorine atoms at the 3- and 4-positions for potential downstream transformations.
Key Advantages of 3,4-Dichloro-2-iodotoluene:
-
Inherent Regiocontrol: The higher reactivity of the C-I bond directs the initial cross-coupling to a specific position.
-
Preservation of Functionality: The inertness of the C-Cl bonds under conditions optimized for C-I coupling allows for their retention.
-
Platform for Further Diversification: The resulting 3,4-dichloro-biaryl products can be further modified at the chlorine positions, the methyl group, or the newly introduced aryl ring.
Reaction Mechanisms: A Tale of Two Metals
The synthesis of biaryls from 3,4-dichloro-2-iodotoluene can be effectively achieved through two primary cross-coupling methodologies: the Suzuki-Miyaura reaction and the Ullmann reaction. Understanding the underlying mechanisms is crucial for reaction optimization and troubleshooting.
The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[8] The catalytic cycle, depicted below, involves a Pd(0)/Pd(II) redox couple.
Figure 2: Simplified catalytic cycle for the Ullmann reaction.
-
Formation of an Organocopper Species: An active Cu(I) species is generated, which can react with the aryl halide.
-
Oxidative Addition: The Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Reductive Elimination: The aryl groups on the copper center couple to form the biaryl product, regenerating the active copper catalyst.
The classic Ullmann condensation often refers to the copper-promoted reaction of an aryl halide with a nucleophile (e.g., alcohols, amines, thiols). The term is also used for the symmetrical coupling of two molecules of an aryl halide. For unsymmetrical biaryl synthesis, palladium-catalyzed methods like the Suzuki coupling are generally preferred due to better yields and milder conditions. [9]
Experimental Protocols
The following protocols are provided as detailed starting points for the synthesis of polyhalogenated biaryls from 3,4-dichloro-2-iodotoluene. Optimization of reaction parameters may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3,4-dichloro-2-iodotoluene with an arylboronic acid.
Materials and Equipment:
-
3,4-Dichloro-2-iodotoluene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask, add 3,4-dichloro-2-iodotoluene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water). The total solvent volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,4-dichlorotoluene.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Typically good to excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | Typically good to excellent |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Toluene | 110 | 8 | Typically good to excellent |
Note: Yields are highly dependent on the specific arylboronic acid used.
General Protocol for Ullmann Homocoupling
This protocol outlines a general procedure for the copper-catalyzed homocoupling of 3,4-dichloro-2-iodotoluene to form a symmetrical biaryl.
Materials and Equipment:
-
3,4-Dichloro-2-iodotoluene
-
Copper catalyst (e.g., CuI, Cu powder, 10-100 mol%)
-
Ligand (optional, e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (optional, e.g., K₂CO₃)
-
High-boiling solvent (e.g., DMF, NMP, DMSO)
-
Sealed reaction tube or flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a reaction tube, combine 3,4-dichloro-2-iodotoluene (1.0 eq.) and the copper catalyst (e.g., CuI, 20 mol%).
-
If a ligand is used, add it at this stage (e.g., 1,10-phenanthroline, 20 mol%).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat the mixture to a high temperature (typically 120-180 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia solution (to remove residual copper) followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Table 2: Representative Conditions for Ullmann-type Reactions
| Copper Source | Ligand | Base | Solvent | Temp (°C) |
| CuI | N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 110 |
| Cu Powder | - | - | DMF | 150 |
| Cu₂O | 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 120 |
Note: Classical Ullmann reactions often require harsh conditions and may result in moderate yields. [9]Modern ligand-assisted protocols can improve yields and lower reaction temperatures.
Causality and Experimental Choices
-
Choice of Catalyst and Ligand: In Suzuki couplings, palladium(0) is the active catalyst. Precursors like Pd(OAc)₂ are reduced in situ. The choice of phosphine ligand is critical; electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps. For Ullmann couplings, Cu(I) is often the active species, and ligands like diamines or phenanthrolines can stabilize the catalyst and improve solubility and reactivity.
-
Role of the Base: In the Suzuki reaction, the base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex. The choice of base can significantly impact the reaction rate and yield. In Ullmann-type reactions, a base may be required to deprotonate a nucleophilic coupling partner if one is used instead of a second aryl halide.
-
Solvent Selection: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. For Suzuki couplings, polar aprotic solvents like DMF or ethereal solvents like dioxane are common, often with water as a co-solvent to aid in dissolving the base and the boronic acid "ate" complex. For Ullmann reactions, high-boiling polar aprotic solvents like DMF or NMP are typically necessary to achieve the required temperatures.
-
Inert Atmosphere: Both palladium and copper catalysts in their low oxidation states are sensitive to oxygen. Therefore, conducting these reactions under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducibility.
Self-Validating Systems and Troubleshooting
A well-designed experiment should include controls to validate the results. For instance, running the reaction without the catalyst should result in no product formation, confirming the catalytic nature of the process. Similarly, running the reaction without the base in a Suzuki coupling should lead to a significant decrease in or complete absence of product.
Common Issues and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the catalyst is not old or deactivated. Use fresh catalyst or a pre-catalyst.
-
Poor Ligand Choice: Screen different phosphine ligands for Suzuki reactions or N- or O-donor ligands for Ullmann reactions.
-
Insufficient Base Strength: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃).
-
Low Temperature: Increase the reaction temperature, but be mindful of potential side reactions or decomposition.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid (Suzuki): This can occur at high temperatures or with certain catalysts. Lowering the temperature or changing the catalyst/ligand system can mitigate this.
-
Protodeboronation (Suzuki): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Ensure anhydrous conditions if this is a problem and use a suitable base.
-
Reduction of the Aryl Halide: The C-I bond can be reduced to a C-H bond. This can be minimized by ensuring an efficient catalytic cycle.
-
Conclusion
3,4-Dichloro-2-iodotoluene is a highly valuable and strategically designed building block for the regioselective synthesis of polyhalogenated biaryls. The pronounced difference in reactivity between the iodine and chlorine substituents allows for precise C-C bond formation at the 2-position via well-established Suzuki-Miyaura and Ullmann cross-coupling reactions. By carefully selecting the catalyst, ligands, base, and solvent, researchers can efficiently generate a diverse library of 2-aryl-3,4-dichlorotoluenes. These products serve as versatile platforms for further synthetic elaboration, making this approach highly attractive for applications in drug discovery and materials science.
References
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]
-
Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
The Suzuki Reaction. Myers's Group, Harvard University. Available at: [Link]
-
Synthesis and characterisation of polyhalogenated biaryls. Recherche Data Gouv. Available at: [Link]
-
Synthesis of biaryls through Tandem Blaise/Pd-catalyzed Ullmann coupling. ResearchGate. Available at: [Link]
-
Examples of bioactive molecules containing the biaryl framework. ResearchGate. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Publications. Available at: [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health. Available at: [Link]
-
Examples of biaryl structure applications. ResearchGate. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]
-
Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science. Available at: [Link]
-
The Ullmann Synthesis of Biaryls, 1945-1963. Chemical Reviews. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. National Institutes of Health. Available at: [Link]
-
Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. ResearchGate. Available at: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Available at: [Link]
-
Predicting reaction performance in C–N cross-coupling using machine learning. The Doyle Group, Princeton University. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
-
Synthesis and characterisation of polyhalogenated biaryls. Recherche Data Gouv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 6. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visible-Light-Induced Palladium-Catalyzed Generation of Aryl Radicals from Aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,4-Dichloro-2-iodotoluene Synthesis
Current Status: Active Ticket ID: CHEM-OPT-342 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
The Problem: Synthesizing 3,4-Dichloro-2-iodotoluene is chemically non-trivial due to extreme steric hindrance . The target position (C2) is "sandwiched" between the methyl group (C1) and a chlorine atom (C3).
-
Direct Iodination Failure: Electrophilic iodination of 3,4-dichlorotoluene will almost exclusively yield the 6-iodo isomer (the least hindered ortho-position), rendering direct functionalization useless for this target.
-
The Solution: The only reliable high-yield route is the Sandmeyer Reaction proceeding via 2-amino-3,4-dichlorotoluene . However, standard aqueous Sandmeyer protocols often fail here, resulting in low yields (<40%) due to diazonium instability and "tar" formation caused by the steric crowding preventing efficient nucleophilic attack.
This guide provides a Yield Optimization Protocol shifting from standard aqueous conditions to a Non-Aqueous (Doyle) Sandmeyer approach, which typically boosts yields to >80% for sterically hindered substrates.
Validated Experimental Protocols
Protocol A: The "Gold Standard" Optimization (Non-Aqueous)
Recommended for: High yield (>80%), difficult substrates, and avoiding phenol byproducts.
Mechanism: Uses alkyl nitrites (
Reagents:
-
Precursor: 2-Amino-3,4-dichlorotoluene (1.0 equiv)
-
Reagent:
-Butyl Nitrite ( -BuONO) (1.5 equiv) -
Iodine Source: Iodine (
) (1.0 equiv) or Diiodomethane ( ) -
Solvent: Anhydrous Acetonitrile (MeCN) or Chloroform
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-3,4-dichlorotoluene (10 mmol) and
(10 mmol) in anhydrous MeCN (50 mL) under atmosphere. -
Activation: Cool the mixture to 0°C.
-
Diazotization-Iodination: Add
-BuONO (15 mmol) dropwise. Note: Evolution of gas will be observed. -
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 1-2 hours.
-
Quality Check: Monitor via TLC/GC-MS. The disappearance of the amine peak is the stop signal.
-
-
Quench: Pour into saturated
(sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate or DCM. Dry over
.
Protocol B: Classical Aqueous Sandmeyer (Baseline)
Recommended for: Large scale cost-reduction where lower yield (40-60%) is acceptable.
Reagents:
- (1.1 equiv)
- (2.5 M) - Avoid HCl to prevent chloro-contamination.
- (2.5 equiv)
Critical Modification for Sterics: The diazonium salt of this specific amine is prone to hydrolysis. You must keep the temperature strictly below -5°C during diazotization and add the KI solution very slowly to prevent thermal runaway which favors phenol formation.
Troubleshooting & Diagnostics (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Formation of "Tar" / Black Oil | Radical polymerization or diazonium decomposition. | Switch to Protocol A (Non-Aqueous). The lack of water prevents phenol formation (which couples to form dyes/tars). Add a radical scavenger like TEMPO (1 mol%) if problem persists. |
| Low Yield (<30%) | Steric hindrance at C2 prevents Iodine attack. | Increase Temperature (Carefully). In Protocol A, after |
| Product contains 3,4-Dichlorotoluene (Hydro-deamination) | Diazonium salt was reduced instead of iodinated. | Remove Hydrogen Sources. Ensure solvents are anhydrous. If using Protocol B, increase the concentration of KI to ensure |
| Product contains 2-Chloro analog | Halogen exchange (Sandmeyer Side Reaction). | Eliminate Chloride Ions. Do not use HCl for diazotization. Use |
Comparative Data Analysis
The following table summarizes the expected outcomes based on the steric constraints of the 3,4-dichloro-2-substituted system.
| Parameter | Direct Iodination | Aqueous Sandmeyer | Non-Aqueous Sandmeyer (Recommended) |
| Primary Isomer | 6-Iodo (Wrong Target) | 2-Iodo | 2-Iodo |
| Yield | <5% (of target) | 40-55% | 75-92% |
| Purity (Crude) | Low (Isomer mix) | Moderate (Phenol impurities) | High |
| Scalability | High | High | Moderate (Solvent cost) |
Logic Pathway & Decision Tree
The following diagram illustrates the decision logic for synthesizing sterically hindered halo-toluenes.
Caption: Decision logic for overcoming steric hindrance at the C2 position. Note the failure mode of direct iodination.
References
-
Regioselectivity in Aromatic Iodination: Joshi, S. N., et al. (2011).[1] "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39), 7461-7469.
- Relevance: Confirms that electrophilic iodination of 3,4-dichloro systems favors the para-position (C6) or requires exotic silver salts for modulation, making Sandmeyer the preferred route for C2.
-
Optimized Sandmeyer Conditions: Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430.
- Relevance: The foundational text for using alkyl nitrites in organic solvents to improve yields for hindered amines.
-
General Sandmeyer Protocols: "Sandmeyer Reaction Application Notes." BenchChem Technical Support.
- Relevance: Provides standard stoichiometry and safety protocols for diazonium handling.
Sources
Technical Support Center: Steric Management in 2-Iodotoluene Functionalization
Ticket #: 2-IODO-ORTHO-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Paradox
Welcome to the technical support hub for 2-iodotoluene . If you are here, you are likely experiencing stalled conversions, low yields, or unexpected side products.
The Core Problem: 2-Iodotoluene presents a classic "Ortho-Effect" paradox.
-
Electronic Advantage: The Iodine atom is an excellent leaving group (weak C-I bond), theoretically making oxidative addition rapid.
-
Steric/Benzylic Disadvantage: The ortho-methyl group creates significant steric bulk, hindering the approach of nucleophiles during transmetallation. Furthermore, the benzylic protons (
) introduce a risk of competitive deprotonation under harsh basic conditions (e.g., lithiation).
This guide provides self-validating protocols to bypass these specific barriers.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, identify your specific bottleneck using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal catalyst system based on nucleophile class and steric demand.
Module 1: C-C Coupling (Suzuki-Miyaura)[1]
The Challenge: The ortho-methyl group blocks the approach of the boronic acid during transmetallation. Standard ligands (PPh3, dppf) will fail or require excessive heating, leading to dehalogenation.
The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Why: Ligands like SPhos and XPhos possess a specific architecture where the non-coordinating aromatic ring hangs over the metal center. This creates a "pocket" that facilitates reductive elimination of bulky groups while protecting the Pd(0) species from oxidation.
Protocol A: The SPhos Standard (High Success Rate)
Applicability: Coupling 2-iodotoluene with hindered aryl/heteroaryl boronic acids.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Catalyst | SPhos Pd G3 | 0.02 (2 mol%) | Precatalyst ensuring 1:1 L:Pd ratio. |
| Base | K₃PO₄ (Tribasic) | 2.0 | Activates boronic acid; buffers pH. |
| Solvent | Toluene : Water (10:1) | - | Biphasic system dissolves inorganic base. |
| Temp | 80°C - 100°C | - | Thermal energy for transmetallation. |
Step-by-Step Procedure:
-
Charge: Add 2-iodotoluene (1.0 equiv), Boronic acid (1.2 equiv), SPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 equiv) to a reaction vial.
-
Purge: Seal the vial. Evacuate and backfill with Argon/Nitrogen (x3). Crucial: Oxygen kills the active monomeric Pd(0).
-
Solvent: Inject degassed Toluene and Water (degassed by sparging with Ar for 15 mins).
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm).
-
Checkpoint: The reaction should turn from orange/red to dark brown/black over 1-2 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over MgSO₄.
Troubleshooting:
-
Issue: Reaction stalls at 50% conversion.
-
Fix: Add XPhos Pd G3 instead of SPhos. XPhos is bulkier and often drives extremely hindered couplings better than SPhos.
Module 2: C-N Coupling (Buchwald-Hartwig)
The Challenge: Amines are often less nucleophilic than boronic acids, and the ortho-methyl group on the electrophile makes the Pd-center crowded.
The Solution: BrettPhos or RuPhos .[8] These ligands are specifically designed to prevent
Protocol C: The BrettPhos Method (Primary/Secondary Amines)
Applicability: Coupling 2-iodotoluene with primary amines or anilines.
| Parameter | Specification | Notes |
| Precatalyst | BrettPhos Pd G3 (1-3 mol%) | Rapid activation at mild temps. |
| Base | NaOtBu (1.4 equiv) | Strong base required for amine deprotonation. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols. |
| Temp | 80°C | Lower temp prevents benzylic side-reactions. |
Mechanism of Action (Visualized):
Figure 2: The catalytic cycle highlighting the amine binding step where steric clash is most prevalent. BrettPhos minimizes this energy barrier.
Module 3: Metal-Halogen Exchange (Lithiation)
The Challenge: Benzylic Deprotonation vs. Iodine Exchange. Reaction of 2-iodotoluene with n-BuLi at temperatures above -78°C often results in deprotonation of the methyl group (forming a benzylic lithium species) rather than the desired iodine-lithium exchange.
Protocol E: The "Internal Quench" or Low-Temp Exchange
Critical Rule: Never allow the temperature to rise above -78°C during the addition.
Procedure:
-
Setup: Flame-dry a flask under Argon. Add 2-iodotoluene in dry THF.
-
Cooling: Cool to -78°C (Dry Ice/Acetone).
-
Reagent: Use t-BuLi (2.0 equiv) instead of n-BuLi.
-
Why:t-BuLi reacts much faster (kinetically) with the Iodine atom than n-BuLi, favoring exchange over deprotonation.
-
Stoichiometry: 2 equiv are needed (1 for exchange, 1 to destroy the resulting t-BuI).
-
-
Addition: Add t-BuLi dropwise over 20 mins. Stir for 30 mins at -78°C.
-
Electrophile: Add the electrophile (e.g., aldehyde, ketone) immediately at -78°C. Do not warm up until the quench.
FAQ & Troubleshooting
Q1: My reaction mixture turned purple. What happened?
-
Diagnosis: Iodine liberation. This usually indicates catalyst decomposition (Pd black formation) where the oxidative addition reversed or the cycle collapsed, leaving free iodine (
). -
Fix: Increase ligand loading or switch to a more stable precatalyst (e.g., PEPPSI-IPr). Ensure your solvent is thoroughly degassed.
Q2: Can I use microwave irradiation?
-
Answer: Yes, but be cautious with 2-iodotoluene. The high thermal ramp can accelerate the homocoupling of the aryl iodide (forming 2,2'-dimethylbiphenyl) before the cross-coupling partner reacts. Keep microwave ramps gentle (e.g., 5 mins to 80°C).
Q3: Why use Precatalysts (G3/G4) instead of Pd(OAc)₂ + Ligand?
-
Reasoning: Mixing Pd(OAc)₂ and phosphines requires a reduction step (Pd(II)
Pd(0)) in the pot, which is often inefficient and undefined. Precatalysts like SPhos Pd G3 contain a pre-formed Pd(0) source stabilized by an amine, guaranteeing a 1:1 active species immediately upon heating.
References
-
Buchwald-Hartwig Universal Protocol: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011 , 2, 57-68.
-
PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, 2006 , 12, 4749-4755.[1]
-
SPhos Efficacy: Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.
-
Lithium-Halogen Exchange Mechanics: Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46.
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing deiodination side reactions in cross-coupling
Technical Support Center: Advanced Control of Deiodination in Pd-Catalyzed Cross-Coupling
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Hydrodehalogenation (Deiodination) in Aryl Iodide Substrates
Welcome to the Support Center
If you are reading this, you are likely facing a specific frustration: your aryl iodide starting material is converting into the reduced arene (Ar-I
As your Senior Application Scientist, I will guide you through the causality of this failure mode. We will not just "try another solvent"; we will engineer the reaction kinetics to make deiodination mathematically unfavorable.
Module 1: The Diagnostic Hub (The "Why")
The Core Conflict: Deiodination is rarely a random event. It is a kinetic symptom that your Transmetallation step is too slow.
When the Palladium catalyst oxidatively adds to your Aryl Iodide, it forms a reactive Pd(II)-Ar intermediate. This intermediate is unstable. It is "waiting" for a nucleophile (boronic acid, amine, etc.) to transmetallate. If that nucleophile is slow to arrive or the base is insufficient, the Pd(II) species will eventually find a hydride source (from the solvent, the base, or ligands) and undergo reductive elimination to form Ar-H.
The Solution Principle: To stop deiodination, you must accelerate the productive cycle (Transmetallation) so it outcompetes the destructive cycle (Reduction).
Visualizing the Failure Mode
The following diagram illustrates the "Fork in the Road" where your reaction is failing.
Figure 1: The Kinetic Competition. Deiodination (Red Path) prevails only when Transmetallation (Green Path) is kinetically stalled.
Module 2: Optimization Protocols (Suzuki-Miyaura Focus)
Scenario: You are coupling a hindered or electron-rich Aryl Iodide and observing >10% Ar-H byproduct.
The "Kinetic Surge" Protocol This protocol is designed to force transmetallation and eliminate hydride sources.
Step 1: Solvent & Base Engineering
-
The Problem: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors. Water, while necessary for boronate activation, can facilitate protonolysis if the pH is not controlled.
-
The Fix: Switch to aprotic, non-coordinating solvents and anhydrous bases if possible, or strictly controlled biphasic systems.
| Component | Avoid (High Risk) | Recommended (Low Risk) | Why? |
| Solvent | Ethanol, Isopropanol, DMF (wet) | Toluene, 1,4-Dioxane, THF | Alcohols undergo |
| Base | Ethoxides, Methoxides | K₃PO₄, K₂CO₃, Cs₂CO₃ | Alkoxide bases can serve as hydride sources. Carbonates are "non-reducing." |
| Water | Excess un-degassed water | Stoichiometric / Minimized | Use just enough water to solubilize the base (e.g., 4:1 Organic:Water ratio). |
Step 2: Ligand Selection (The Critical Variable)
-
Scientific Rationale: You need a ligand that is bulky (to enforce reductive elimination) and electron-rich (to speed up oxidative addition), but most importantly, one that creates a catalyst capable of fast transmetallation .
-
Recommendation: Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos).
Step 3: The "Dry-Start" Workflow
-
Purge: Flame-dry your glassware. Moisture is a proton source.
-
Charge: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), Base (K₃PO₄, 2.0 equiv), and Pre-catalyst (e.g., XPhos Pd G4, 2 mol%).
-
Solvent: Add anhydrous Toluene/Water (10:1 ratio).
-
Degas: Sparge with Argon for 15 minutes. Oxygen promotes homocoupling, which competes with cross-coupling.
-
Temperature: Heat rapidly to 60-80°C.
-
Note: While counter-intuitive, higher temperature often favors the high-barrier cross-coupling over the low-barrier deiodination, provided the catalyst is stable (which G4 precatalysts are).
-
Module 3: Buchwald-Hartwig Specifics (Amine Coupling)
Scenario: Coupling an Aryl Iodide with a primary amine.
Risk: The amine itself contains N-H bonds that can serve as a hydride source via
Troubleshooting Guide:
-
Switch Ligands: Use BrettPhos or RuPhos . These are specifically designed to prevent
-hydride elimination in primary amines [2]. -
Pre-catalysts are Mandatory: Do not use Pd(OAc)₂ + Ligand. The generation of Pd(0) from Pd(II) often requires consuming some amine or solvent, generating hydrides immediately. Use Pd(dba)₂ or BrettPhos Pd G4 to enter the cycle cleanly.
-
Order of Addition: Add the amine last if possible, or ensure the catalyst is pre-complexed.
Module 4: FAQ & Troubleshooting
Q1: My LCMS shows a mass of [M-I+H]. Is this definitely deiodination? A: Yes. This is the signature of hydrodehalogenation.
-
Immediate Action: Check your solvent for peroxides (if using ethers) or switch from DMF to Toluene. DMF can decompose to form dimethylamine and CO, acting as a reductant [3].
Q2: I am using Pd(PPh₃)₄ and getting 30% deiodination. Why? A: Tetrakis (Pd(PPh₃)₄) is an outdated catalyst for challenging aryl iodides. It lacks the bulk to force the coupling and the electron density to stabilize the intermediate against reduction.
-
Fix: Upgrade to a Pd-G3 or G4 precatalyst with a bulky ligand (e.g., XPhos, SPhos). The "G3/G4" scaffold ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive species that allow side reactions to dominate [4].
Q3: Can I add anything to scavenge the hydrides? A: It is better to prevent their formation, but in emergencies, adding a hydrogen acceptor can help.
-
Tip: Add 0.5 - 1.0 equivalents of styrene or 1-octene . These olefins can insert any stray Pd-H species and remove them from the cycle (forming an alkane) before they reduce your aryl ring.
Q4: Does the choice of Boronic Acid matter? A: Absolutely. Boronic acids that transmetallate slowly (e.g., electron-poor or sterically hindered ones) leave the Pd-Ar-I intermediate exposed longer, increasing deiodination risk.
-
Fix: Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (BF₃K) . These often have more controlled release and transmetallation profiles, keeping the catalytic cycle moving forward [5].
References
-
Buchwald, S. L., et al. (2008).[8] Ligands for Palladium-Catalyzed Cross-Couplings.[8][9][10][11][12] Angewandte Chemie International Edition. Link
-
Maitro, G., et al. (2018). Precatalysts for Buchwald-Hartwig Amination.[8] Organic Process Research & Development. Link
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[10][12][13][14] Green Chemistry.[12] Link
-
Hazari, N., et al. (2010). Pd-Precatalysts: A Review of Recent Developments. Accounts of Chemical Research. Link
-
Molander, G. A. (2015). Organotrifluoroborates in Cross-Coupling. Journal of Organic Chemistry. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Dichloro-2-iodotoluene
Executive Summary
This guide addresses the purification of 3,4-Dichloro-2-iodotoluene , a sterically congested aryl iodide used as a scaffold in agrochemical and pharmaceutical synthesis.[1]
The Core Challenge: The 2-position is sterically "sandwiched" between the methyl group (C1) and the chlorine atom (C3).[1]
-
Consequence 1: Direct iodination of 3,4-dichlorotoluene often fails or yields the 6-iodo isomer (less hindered).
-
Consequence 2: The preferred synthesis is the Sandmeyer reaction (from 3,4-dichloro-2-aminotoluene), which generates specific byproducts (phenols, azo tars, and residual iodine) that require a tailored workup.
Module 1: Diagnostic & Triage
Use this section to identify your specific impurity profile before attempting purification.[1]
Q: My crude reaction mixture is dark purple/brown. Is this normal?
A: Yes. This indicates free elemental iodine (
-
Immediate Action: Do not proceed to chromatography yet.
will streak on silica and co-elute with your product. -
Fix: Perform a reductive wash using 10% Sodium Thiosulfate (
) until the organic layer turns pale yellow/orange.
Q: TLC shows a spot very close to my product. What is it? A: This depends on your synthesis route:
-
Route A (Sandmeyer): The spot is likely 3,4-dichlorotoluene (hydrodeiodination byproduct) or 3,4-dichloro-2-cresol (phenol byproduct from water reacting with diazonium).[1]
-
Route B (Direct Iodination): It is almost certainly the 6-iodo isomer .[1] Separation of 2-iodo and 6-iodo isomers is extremely difficult by distillation due to boiling point similarities (<5°C difference).
Module 2: Purification Protocols
Workflow Visualization
The following decision tree outlines the optimal purification strategy based on your crude purity.
Figure 1: Decision matrix for the purification of 3,4-dichloro-2-iodotoluene.
Protocol A: The "Sandmeyer" Workup (Standard)
Best for removing phenols and azo-tars.[1]
-
Quench: Pour reaction mixture into ice water.
-
Solvent Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
The "Three-Wash" System (Critical):
-
Wash 1 (Reductive): 10%
(removes Iodine). -
Wash 2 (Acidic): 1M HCl (removes unreacted amine).
-
Wash 3 (Basic): 1M NaOH (removes phenolic byproducts formed by diazonium hydrolysis).
-
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Final Polish: If the residue is dark (azo tars), filter through a short pad of silica gel using 100% Hexanes. The product is highly lipophilic and will elute first; tars will stick.[1]
Protocol B: Separation of Isomers (Advanced)
Required if 6-iodo isomer is present.[1]
Since boiling points are similar, Fractional Crystallization is preferred over distillation.
| Parameter | 3,4-Dichloro-2-iodotoluene (Target) | 3,4-Dichloro-6-iodotoluene (Impurity) |
| Steric Bulk | High (Sandwiched) | Low (Open) |
| Solubility | Higher in cold hexanes | Lower in cold hexanes |
| Strategy | Dissolve mixture in hot Ethanol or Hexane.[1] Cool slowly to 0°C. The less hindered 6-iodo isomer often crystallizes first.[1] Filter and keep the mother liquor (filtrate) which is enriched in your 2-iodo target. |
Module 3: Physical Data & Reference Table
Use these values to validate your isolated product.
| Property | Value / Observation | Notes |
| Appearance | Pale yellow oil or low-melting solid | Darkens on light exposure (iodine release).[1] |
| Molecular Weight | ~286.92 g/mol | Significant increase over starting material (161 g/mol ). |
| Boiling Point | >240°C (Estimated) | Do not attempt atmospheric distillation; decomposition risk.[1] |
| Rf Value (TLC) | ~0.6-0.7 (100% Hexane) | Moves very fast on silica due to high lipophilicity. |
| 1H NMR Shift | Distinct aromatic splitting | The 2-iodo position breaks the symmetry of the ring protons differently than the 6-iodo. |
Module 4: Frequently Asked Questions (FAQs)
Q: I tried vacuum distillation, but the product turned black. Why?
A: Aryl iodides have weak C-I bonds (
-
Solution: Use high vacuum (<1 mmHg) to lower the boiling point, or switch to column chromatography.
Q: Can I use GC-MS to check purity? A: Yes, but be cautious. The high injector port temperature (often 250°C+) can cause thermal de-iodination inside the machine, showing a false peak for 3,4-dichlorotoluene.
-
Validation: Always cross-reference with HPLC or 1H NMR for accurate purity assessment.
Q: How do I store the purified compound? A: The Carbon-Iodine bond is photosensitive.[1]
-
Protocol: Store in an amber vial , under Argon/Nitrogen , at 4°C . Add a small strip of copper wire to the vial if long-term storage is required (scavenges free iodine).
References
-
Sandmeyer Reaction Mechanism & Scope
-
Purification of Halogenated Aromatics
-
Physical Properties of Dichlorotoluenes (Analogs)
-
Iodine Removal Protocols
Sources
- 1. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 3,4-Dichlorotoluene CAS#: 95-75-0 [m.chemicalbook.com]
- 5. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]
- 7. Buy 2-Bromo-6-chlorobenzenesulfonamide (EVT-1738278) | 1261551-83-0 [evitachem.com]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting low reactivity of 3,4-Dichloro-2-iodotoluene
Case ID: #DCT-2024-OX Subject: Troubleshooting Low Reactivity in Cross-Coupling & Metalation Status: Active Guide
Executive Summary: The "Ortho-Ortho" Trap
Welcome to the technical support hub for 3,4-Dichloro-2-iodotoluene (CAS: 63059-40-5). If you are accessing this guide, you are likely experiencing stalled reactions, low yields (<20%), or significant protodehalogenation (reduction to 3,4-dichlorotoluene).
The Root Cause: The low reactivity is not electronic; it is steric . While the Iodine atom is electronically activated by the electron-withdrawing Chlorine at C3, it is physically shielded. The Methyl group at C1 and the Chlorine at C3 create a "buttressing effect," sandwiching the Iodine in a sterically congested pocket. Standard catalysts (e.g., Pd(PPh3)4) cannot effectively approach the C-I bond for oxidative addition.
This guide provides two validated workflows to overcome this barrier:
-
High-Energy Cross-Coupling: Using specialized Buchwald ligands.
-
The "Reverse" Activation: Using Turbo Grignard reagents for Iodine-Magnesium exchange.
Module 1: Palladium-Catalyzed Cross-Coupling
Use this workflow for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
The Hardware: Catalyst & Ligand Selection
Standard phosphines (PPh3, dppf) have cone angles that are too small or lack the electron density to force oxidative addition in this congested system. You must use Dialkylbiaryl Phosphines (Buchwald Ligands).
| Component | Recommendation | Mechanism of Action |
| Ligand | SPhos or XPhos | SPhos is the gold standard here. Its high electron density facilitates oxidative addition, while its bulk promotes the formation of the active monoligated Pd(0) species. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Use a Pd(II) source that reduces in situ.[1] Avoid Pd(PPh3)4 as the PPh3 ligands compete with your active ligand. |
| Ratio | 1:2 (Pd:Ligand) | A slight excess of ligand ensures the active catalytic cycle is maintained. |
| Base | K₃PO₄ (Anhydrous) | Weaker bases (Carbonates) often stall. Phosphate suspended in toluene/water mixes works best for hindered substrates. |
Protocol: Sterically Demanding Suzuki Coupling
Target: Coupling 3,4-Dichloro-2-iodotoluene with Phenylboronic Acid.
-
Charge Reactor: In a glovebox or under Argon, combine:
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
3,4-Dichloro-2-iodotoluene (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent System: Add Toluene/Water (10:1) . The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.
-
Degas: Sparge with Argon for 15 minutes. Oxygen is a poison for the electron-rich SPhos ligand.
-
Heat: Reflux at 100°C–110°C for 12–24 hours.
-
Note: Do not check TLC before 4 hours. The induction period for hindered substrates is long.
-
Module 2: Metal-Halogen Exchange (Turbo Grignard)
Use this workflow if Pd-coupling fails or if you need to generate a nucleophile (e.g., quenching with an aldehyde).
The "Software": Why Standard Mg Fails
Attempting to make the Grignard reagent using Mg turnings will likely fail or require dangerous initiation temperatures. The steric bulk prevents the Mg surface from effectively inserting into the C-I bond.
The Solution: Turbo Grignard (iPrMgCl[2][3]·LiCl) .[4] This reagent performs a homogenous Iodine-Magnesium exchange. The Lithium Chloride breaks up the Grignard aggregates, making the reagent kinetically hyper-active but thermodynamically controllable.
Protocol: Low-Temperature Exchange
-
Preparation: Dissolve 3,4-Dichloro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -20°C .
-
Critical: Do not cool to -78°C initially. The exchange is too slow at that temperature for this hindered substrate. -20°C is the "Goldilocks" zone.
-
-
Addition: Dropwise add iPrMgCl·LiCl (1.1 equiv, ~1.3M in THF) over 10 minutes.
-
Incubation: Stir at -20°C for 1 hour.
-
Validation: Pull a 50 µL aliquot and quench with water. Analyze by GC/MS. You should see >98% conversion to 3,4-dichlorotoluene (the reduced product indicates successful Mg species formation).
-
-
Reaction: Add your electrophile (e.g., aldehyde, ketone) at -20°C, then slowly warm to room temperature.
Visualizing the Problem & Solution
Figure 1: Decision matrix for selecting the correct activation pathway based on the target outcome.
Troubleshooting Guide (Symptom -> Cure)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at <10% Conversion | Catalyst Deactivation (Pd Black formation) | The oxidative addition is too slow, and the catalyst is crashing out. Switch to XPhos-Pd-G2 precatalyst or increase ligand loading to 1:3 ratio. |
| Product is 3,4-Dichlorotoluene (Reduction) | Protodehalogenation | 1. Solvent is "wet" (proton source). Dry solvent over molecular sieves.2. Reaction temperature too high for too long. Lower temp to 80°C and extend time. |
| Low Yield in Grignard Reaction | Incomplete Exchange | The exchange at -78°C is kinetically forbidden. Warm the exchange step to -20°C or even 0°C . The LiCl complex stabilizes the species at these temps. |
| Formation of Homocoupling Dimers | Oxygen Ingress | Oxygen promotes homocoupling of the boronic acid or the aryl halide. Degas solvents vigorously (freeze-pump-thaw is preferred over sparging). |
Frequently Asked Questions (FAQ)
Q: Can I use standard n-Butyllithium (n-BuLi) for the exchange? A: It is risky. While n-BuLi will perform the Lithium-Halogen exchange, the 3-position Chlorine is acidic enough to suffer "ortho-lithiation" or benzyne formation, leading to a mess of byproducts. The Turbo Grignard (Mg) is much softer and more chemoselective for the Iodine bond than Lithium reagents.
Q: Why do I see regioselectivity issues if I try to couple the Chlorine positions? A: You shouldn't. The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). Under standard Pd-catalysis (below 120°C), the reaction is naturally chemoselective for the Iodine. If you want to react the Chlorine, you must first react the Iodine, or use specialized Ni-catalysts (e.g., Ni(COD)2/SIPr).
Q: Is the methyl group acidic? A: Weakly. If you use extremely strong bases (like LDA) and high temps, you might deprotonate the benzylic position. However, with K3PO4 or Carbonates used in Suzuki coupling, this is not an issue.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Grounding: Establishes SPhos/XPhos as primary solutions for hindered biaryls.
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
- Grounding: The foundational text for "Turbo Grignard" chemistry.
-
Dohle, W., et al. "Synthesis of polyfunctional magnesium reagents by a halogen–magnesium exchange."[5] Organic Syntheses, 2005.
- Grounding: Provides the specific experimental protocols for low-temp exchange.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Catalyst Loading for 3,4-Dichloro-2-iodotoluene Coupling
Case ID: 34-DC-2IT-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Substrate Challenge
You are attempting to couple 3,4-Dichloro-2-iodotoluene . Before optimizing loading, we must acknowledge the specific structural hostility of this substrate.[1]
-
Extreme Steric Hindrance: The iodine at C2 is "sandwiched" between a methyl group at C1 and a chlorine atom at C3. This creates a severe "ortho-effect," inhibiting the approach of the palladium center during oxidative addition and hindering transmetallation.[1]
-
The "Iodide Paradox": While aryl iodides are typically more reactive than bromides, they often suffer from iodide inhibition in palladium catalysis. The released iodide ions (
) can form stable, unreactive bridged dimers with Palladium(II), effectively poisoning the catalyst at low loadings.[1] -
Chemoselectivity: You have three halogens. While C-I is the weakest bond, the electron-withdrawing nature of the dichloro-motif activates the ring, increasing the risk of protodehalogenation (replacing I with H) if the catalytic cycle stalls.[1]
Module 1: Catalyst System Selection (The Engine)
Q: I am using Pd(PPh3)4 at 5 mol% and seeing low conversion. Should I increase the loading?
A: No. You should change the catalyst system. Increasing the loading of an inefficient catalyst will only increase your purification burden.[1] Pd(PPh3)4 is notoriously unstable and prone to the "Iodide Inhibition" effect described above.[1] For a sterically crowded substrate like 3,4-Dichloro-2-iodotoluene, you need a ligand that is bulky enough to drive reductive elimination but electron-rich enough to facilitate oxidative addition.[1]
Recommended Systems:
| Catalyst Class | Precursor | Ligand | Why it works |
| Dialkylbiarylphosphines | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | SPhos is ideal for ortho-substituted substrates.[1] The ligand bulk prevents the formation of unreactive Pd-iodide dimers.[1] |
| Pd-NHC Complexes | PEPPSI-IPr | (Pre-formed) | Extremely robust.[1] The "throw-away" pyridine ligand ensures rapid initiation.[1] Excellent for hindered substrates. |
| Palladacycles | XPhos Pd G4 | (Pre-formed) | Generates the active L-Pd(0) species immediately upon base activation, bypassing the induction period.[1] |
Module 2: Loading Optimization Protocol (The Fuel)
Q: How do I determine the "Minimum Effective Loading" (MEL)?
A: Do not guess. Use a High-Throughput Experimentation (HTE) approach. Because iodide poisoning is concentration-dependent, a linear reduction in catalyst often leads to a non-linear drop in yield (the "cliff" effect).[1]
Protocol: The "Logarithmic Decoupling" Screen Run the following parallel reactions (50 mg scale) using your optimized ligand (e.g., SPhos) and base (e.g., K₃PO₄).
-
Baseline: 5.0 mol% Pd (Reference)
-
Tier 1: 2.5 mol% Pd
-
Tier 2: 1.0 mol% Pd
-
Tier 3: 0.5 mol% Pd
-
Tier 4: 0.1 mol% Pd (Homeopathic limit)
Critical Variable: Solvent Choice To lower catalyst loading with aryl iodides, you must remove the inhibitory iodide ions from the solution.[1]
-
Recommendation: Use a solvent system where metal-iodide salts are insoluble.[1][2][3]
-
Try: Toluene (anhydrous).[1] As the reaction proceeds, KI or NaI will precipitate out, driving the equilibrium forward and preventing catalyst poisoning.[1] Avoid highly polar solvents like DMF if you are struggling with conversion at low loadings.
Workflow Visualization: Optimization Logic
Caption: Decision tree for optimizing catalyst conditions specifically for hindered aryl iodides.
Module 3: Troubleshooting Specific Failures
Q: I see the starting material disappearing, but I am getting "Product B" (De-iodinated starting material). Why?
A: This is Protodehalogenation .[4][5]
-
Mechanism: The Oxidative Addition (step 1) works, but the Transmetallation (step 2) is blocked by the steric bulk of the Cl and Methyl groups.[1] The Pd-Ar intermediate waits too long and eventually abstracts a hydride (from solvent or base), releasing 3,4-dichlorotoluene.[1]
-
Fix 1 (Concentration): Increase the concentration of the Boronic Acid. Push the transmetallation equilibrium.
-
Fix 2 (Water): Strictly control water content. While Suzuki coupling requires some water for the base to work, too much promotes protonation.[1] Use anhydrous toluene/dioxane and add exactly 2-5 equivalents of water or use a base like CsF (anhydrous conditions).[1]
-
Fix 3 (Temperature): Lower the temperature. Dehalogenation often has a higher activation energy than coupling. Try 60°C instead of 100°C, but extend the reaction time.
Q: The reaction turns black immediately and stops. What happened?
A: "Palladium Black" Formation. Your catalyst is aggregating into inactive metallic nanoparticles. This happens when the catalytic cycle turnover is too slow (catalyst resting state instability) or your ligand concentration is too low.[1]
-
Solution: Ensure your Ligand:Metal ratio is at least 2:1 (if using separate Pd/Ligand).[1] If using precatalysts (e.g., Pd-G4), this is less likely.[1]
Module 4: Metal Scavenging & Purification
Q: I achieved good yield at 1 mol%, but the product is colored (residual Pd). How do I clean it?
A: 3,4-Dichloro-2-iodotoluene derivatives are lipophilic.[1] Palladium often "sticks" to the chlorines or the pi-system.[1]
-
SiliaMetS® Thiol: Add this scavenger resin at the end of the reaction (stir for 4 hours). It binds Pd(II) and Pd(0) effectively.[1]
-
Activated Carbon: A simple filtration through activated charcoal is often sufficient for bulk removal.
-
Crystallization: If your product is a solid, recrystallization is superior to chromatography for rejecting metal traces.
References
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Source: Organometallics (ACS).[1] Context: Explains the "Iodide Paradox" and why PPh3 systems fail for iodides due to dimer formation. URL:[Link][1]
-
An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Source: Journal of the American Chemical Society (Buchwald Lab).[1] Context: While focused on C-N coupling, this paper establishes the critical strategy of using non-polar solvents to precipitate iodide salts and prevent catalyst inhibition.[1] URL:[Link][1]
-
Practical High-Throughput Experimentation for Chemists. Source: ACS Central Science. Context: Methodologies for setting up the "Logarithmic Decoupling" screen described in Module 2. URL:[Link][1]
Sources
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of 3,4-Dichloro-2-iodotoluene
Executive Summary & Technical Context[1][2][3][4][5]
In the synthesis of pharmaceutical intermediates, 3,4-Dichloro-2-iodotoluene (CAS 1395357-81-7) represents a critical building block, often utilized in Suzuki-Miyaura cross-coupling reactions. The purity of this aryl iodide is paramount; specifically, the presence of regioisomers (such as 3,4-dichloro-6-iodotoluene) or unreacted starting material (3,4-dichlorotoluene) can lead to detrimental side-reactions and lower yields in downstream steps.
The Analytical Challenge: Standard Alkyl-bonded phases (C18) often fail to provide baseline resolution between the 2-iodo and 6-iodo regioisomers due to their identical hydrophobicity (logP) and lack of shape selectivity. While Gas Chromatography (GC) is a viable alternative, it poses risks of thermal dehalogenation for labile aryl iodides.
The Solution:
This guide compares the industry-standard C18 Reverse Phase method against an Optimized Phenyl-Hexyl Method . We demonstrate that the Phenyl-Hexyl phase, utilizing
Method Comparison: C18 vs. Phenyl-Hexyl vs. GC
The following table summarizes the performance metrics of the three primary analytical approaches.
| Feature | Method A: Generic C18 (Alternative) | Method B: Phenyl-Hexyl (Recommended) | Method C: GC-FID (Alternative) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Volatility / Boiling Point |
| Isomer Selectivity ( | Low (1.0 - 1.1) | High (1.2 - 1.4) | Medium (Dependent on BP diff) |
| Resolution ( | < 1.5 (Co-elution risk) | > 2.0 (Baseline) | > 2.0 |
| Sample Stability | High (Ambient Temp) | High (Ambient Temp) | Low (Risk of thermal degradation) |
| Run Time | 15-20 min | 12-15 min | 10-12 min |
| Suitability | General Screening | Isomer Purity / QC | Raw Material Testing |
Expert Insight: The Mechanism of Superiority
The superior performance of the Phenyl-Hexyl phase stems from the electron-deficient nature of the polychlorinated aromatic ring. The iodine atom at the ortho position (C2) creates a specific steric and electronic environment that interacts uniquely with the phenyl ring of the stationary phase.
-
C18 Phases interact primarily through London dispersion forces, which are insufficient to distinguish between the 2-iodo and 6-iodo isomers effectively.
-
Phenyl-Hexyl Phases engage in
stacking. The steric bulk of the iodine atom in the ortho position (crowded by the methyl group and chlorine) alters the planar availability of the benzene ring, resulting in a distinct retention shift compared to the less sterically hindered isomers.
Recommended Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. The use of a reference standard for the starting material (3,4-dichlorotoluene) is mandatory to confirm resolution.
Chromatographic Conditions[3][6][7][8][9][10][11]
-
Instrument: HPLC system with Binary Pump and UV-Vis / PDA Detector.
-
Column: Phenyl-Hexyl,
, particle size (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or equivalent). -
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%
for non-MS applications). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Column Temperature:
(Control is critical for reproducibility). -
Detection: UV @
(Primary), (Secondary). -
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic separation of polar impurities |
| 12.0 | 90 | Gradient ramp to elute target & hydrophobic impurities |
| 14.0 | 90 | Wash |
| 14.1 | 50 | Re-equilibration |
| 18.0 | 50 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh
of 3,4-Dichloro-2-iodotoluene into a volumetric flask. Dissolve in ACN. -
Working Standard: Dilute Stock to
using the Diluent. -
System Suitability Solution: Mix equal parts of Target Compound Stock and Starting Material (3,4-Dichlorotoluene) Stock.
Method Validation & Performance Data
The following data represents typical performance metrics observed during validation studies.
| Parameter | Acceptance Criteria | Typical Result (Phenyl-Hexyl) |
| Retention Time (RT) | Target: ~8.5 min Impurity (SM): ~7.2 min | |
| Resolution ( | 2.8 (Between Target and SM) | |
| Tailing Factor ( | 1.05 | |
| LOD | ||
| Linearity ( |
Note on Impurity Profile:
In the synthesis of 3,4-Dichloro-2-iodotoluene via iodination, the unreacted 3,4-dichlorotoluene is less hydrophobic (lacks the iodine) but often elutes closely on C18 due to the "heavy atom effect" of iodine increasing retention slightly. On Phenyl-Hexyl, the separation is amplified by the
Decision Workflow (Method Selection)
The following diagram illustrates the logical decision pathway for selecting the appropriate analytical method based on sample constraints and required selectivity.
Figure 1: Decision matrix for selecting the optimal chromatographic technique. Phenyl-Hexyl is the preferred path for critical isomer differentiation.
References
-
Agilent Technologies. (2012). Agilent HPLC Column Selection Guide: Solutions for Small Molecule Separations. Retrieved from
-
Nacalai Tesque. (n.d.).[1] HPLC Column for Structural Isomers: Separation of Halogenated Aromatics. Retrieved from
-
Thermo Fisher Scientific. (2021). HPLC Column Selection: Solve the Separation Mystery. Retrieved from
-
Wikipedia. (2023). Iodotoluene: Properties and Preparation. Retrieved from
-
National Institutes of Health (NIH). (2025). Development of Simultaneous Determination Method of Pesticide Metabolites. (Context on Dichloroaniline analysis). Retrieved from
Sources
Reference standards for 3,4-Dichloro-2-iodotoluene analysis
Executive Summary: The "Steric Crunch" Challenge
In pharmaceutical and agrochemical synthesis, 3,4-Dichloro-2-iodotoluene (3,4-DC-2-IT) serves as a high-value scaffold for Suzuki-Miyaura cross-couplings. However, it presents a unique analytical hazard: Regioisomer Confusion.
The synthesis of this molecule typically involves the iodination of 3,4-dichlorotoluene.[1] Due to the extreme steric hindrance at the C2 position (sandwiched between the C1-Methyl and C3-Chlorine), electrophilic substitution heavily favors the C6 position (forming 3,4-dichloro-6-iodotoluene ).
Many commercial "Research Grade" standards labeled as the 2-iodo isomer are frequently contaminated with, or entirely composed of, the 6-iodo isomer. This guide objectively compares reference standard tiers and provides a self-validating workflow to ensure your material is chemically authentic and quantitatively accurate.
Comparative Analysis of Reference Standard Tiers
For 3,4-DC-2-IT, a Certified Reference Material (CRM) is rarely available off-the-shelf due to its niche application. Researchers must often choose between custom synthesis or qualifying a commercial reagent.
Table 1: Performance Matrix of Reference Material Options
| Feature | Tier 1: Primary Standard (qNMR Validated) | Tier 2: Commercial "Analytical Standard" | Tier 3: Research Chemical (Tech Grade) |
| Purity Definition | Absolute (Mass Fraction) | Relative (Area %) | Nominal (>95%) |
| Isomer Specificity | Confirmed (1H-NMR/NOESY) | Assumed (Label claim) | High Risk of Isomer Mix |
| Traceability | SI-Traceable (via NIST/BIPM) | Manufacturer Batch Data | None |
| Primary Risk | High resource investment | Unknown water/solvent content | Wrong Regioisomer |
| Recommended Use | Master Calibrator for Release Testing | Routine HPLC/GC Checks | Synthesis Starting Material Only |
Critical Insight: Do not rely on Tier 2 or 3 standards for identification unless they include a Certificate of Analysis (CoA) with specific NMR structural elucidation. GC-MS alone cannot easily distinguish the 2-iodo and 6-iodo isomers due to identical molecular weights and similar fragmentation patterns.
Structural Validation Logic
Before quantitative use, the location of the Iodine atom must be proven. We utilize a logic flow based on the "Ortho Effect."
Figure 1: Structural elucidation logic. The 2-iodo isomer leaves protons at C5 and C6 adjacent, creating a characteristic doublet coupling. The 6-iodo isomer separates the protons, resulting in singlets.
Experimental Protocols
Protocol A: Self-Validating Purity Assignment via qNMR
Use this protocol to upgrade a Tier 3 "Research Chemical" into a Tier 1 "Primary Standard."
Principle: Quantitative NMR (qNMR) measures the molar ratio between the analyte and an Internal Standard (IS) based on proton integration, independent of UV response factors.
Reagents:
-
Analyte: ~15 mg 3,4-DC-2-IT (dried).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM). Note: TCNB is preferred for solubility match.
-
Solvent: DMSO-d6 (99.9% D).
Workflow:
-
Gravimetry: Weigh 15.0 mg of Analyte (
) and 10.0 mg of IS ( ) into the same vial using a micro-balance (d=0.001 mg). Precision is critical. -
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be
of the slowest proton). -
Scans: 64.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correct manually.[2]
-
Integrate the Methyl singlet of 3,4-DC-2-IT (
ppm) vs. the aromatic singlet of TCNB.
-
Calculation:
Protocol B: GC-MS Isomer Resolution
Use this protocol to detect trace levels of the 6-iodo regioisomer.
Challenge: Isomers have boiling points within 2°C. Standard ramps will co-elute them.
Instrument Parameters:
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). High polarity wax columns are alternative but less stable with iodine.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
Temperature Program (The "Isomer Ramp"):
-
Hold: 60°C for 2 min.
-
Ramp 1: 20°C/min to 180°C.
-
Critical Slow Ramp: 2°C/min to 210°C. (This window separates the isomers).[3][4]
-
Ramp 2: 30°C/min to 280°C.
Data Interpretation:
-
3,4-Dichloro-2-iodotoluene: Elutes earlier due to the "Ortho Effect" (steric crowding prevents planar packing, slightly lowering boiling point relative to the 6-iodo).
-
3,4-Dichloro-6-iodotoluene: Elutes later.
Handling & Stability (The "Iodine Risk")
Iodinated aromatics are photolabile. The C-I bond is weaker (approx. 65 kcal/mol) than C-Cl or C-H.
-
Storage: Amber glass is mandatory. Store at 2-8°C.
-
Visual Check: A pink or violet hue indicates free iodine (
) liberation due to decomposition. -
Re-validation: If the standard turns pink, perform a simple HPLC check. Free iodine will not appear in reverse-phase HPLC (elutes in void), but the purity of the main peak will drop.
References
-
International Organization for Standardization (ISO). (2017). General requirements for the competence of reference material producers (ISO 17034:2016). Link
-
BIPM (Bureau International des Poids et Mesures). (2023). qNMR Internal Standards for Purity Assessment. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Sigma-Aldrich. (2023). Product Specification: 3,4-Dichloro-2-iodotoluene.[1] Link
-
United States Pharmacopeia (USP). (2022). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
Sources
Quality Control & Performance Guide: 3,4-Dichloro-2-iodotoluene
The following guide provides an in-depth technical analysis of 3,4-Dichloro-2-iodotoluene , focusing on critical quality control parameters, performance comparisons with halogenated analogs, and validated experimental protocols.
CAS: 1803809-48-4 | Formula: C₇H₅Cl₂I | M.W.: 286.92 g/mol [1]
Executive Summary
3,4-Dichloro-2-iodotoluene is a specialized building block used primarily in the synthesis of sterically congested pharmaceuticals and agrochemicals. Its value lies in the position-2 iodine , which provides a reactive handle for cross-coupling (Suzuki, Buchwald-Hartwig) in a highly substituted "1,2,3,4" aromatic pattern.
Unlike commodity chemicals, the quality of this intermediate is defined by its regioisomeric purity . Due to the directing effects during synthesis, the thermodynamically favored "6-iodo" isomer is a persistent impurity that mimics the target molecule physically but fails in downstream biological assays.
This guide objectively compares the 2-iodo variant against its bromo-analog and details the QC protocols necessary to validate its identity and stability.
Part 1: Critical Quality Parameters (CQP)
For researchers utilizing this intermediate, standard "purity >98%" claims are insufficient. The following parameters must be verified to ensure experimental reproducibility.
Regioisomeric Purity (The "Silent Killer")
The synthesis of 3,4-dichloro-2-iodotoluene involves electrophilic iodination of 3,4-dichlorotoluene.[1] The directing groups (Methyl vs. Chloro) create a competition between Position 2 (Target) and Position 6 (Major Impurity).
-
Target (Position 2): Sterically hindered (sandwiched between Methyl and Chloro).
-
Impurity (Position 6): Less hindered, often favored kinetically.
-
Impact: The 6-iodo isomer will couple in the wrong position, leading to "dead" drug candidates that are difficult to separate later.
-
QC Requirement: GC-MS or H-NMR integration is mandatory. HPLC alone may co-elute isomers without specialized columns.
De-iodination & Stability
Aryl iodides are light-sensitive. The C-I bond (approx. 65 kcal/mol) is weaker than C-Br or C-Cl.
-
Degradation: Exposure to UV light or Lewis acids causes homolytic cleavage, reforming the precursor (3,4-dichlorotoluene) and free iodine (
). -
Visual Indicator: A yellow/brown tint in the liquid/solid indicates free iodine.
-
QC Requirement: Appearance check and "Loss on Drying" analysis are not enough; verify with a Thiosulfate titration or quantitative HPLC.
Residual Acidity
Iodination often uses acidic media (
-
QC Requirement: pH of aqueous extract must be neutral (6.0–8.0).
Part 2: Comparative Performance Guide
Product vs. Alternative: 3,4-Dichloro-2-bromotoluene
The primary alternative is the bromo-analog. While cheaper, the bromo-analog introduces kinetic penalties in sterically crowded systems.
| Feature | 3,4-Dichloro-2-iodotoluene (Target) | 3,4-Dichloro-2-bromotoluene (Alternative) |
| Reactivity ( | High (100) | Low (~1-5) |
| Oxidative Addition | Fast (Rate-limiting step is often negligible) | Slow (Rate-limiting step in crowded systems) |
| Catalyst Loading | Low (0.5 - 2.0 mol% Pd) | High (3.0 - 5.0 mol% Pd) |
| Ligand Requirement | Standard phosphines ( | Specialized bulky ligands (XPhos, Buchwald gen 3) |
| Atom Economy | Lower (Iodine mass waste is high) | Higher (Bromine is lighter) |
| Cost | High ( | Low ($) |
Decision Logic: When to use which?
-
Use the Iodo-analog when: The coupling partner is bulky (e.g., ortho-substituted boronic acid) or thermally unstable. The faster oxidative addition of the C-I bond allows the reaction to proceed at lower temperatures (
C), preventing decomposition. -
Use the Bromo-analog when: The reaction is simple, the substrate is unhindered, and cost is the primary driver. Requires higher temperatures (
C).
Part 3: Visualizations & Workflows
Synthesis & Impurity Pathway
The following diagram illustrates the competitive formation of the target 2-iodo compound versus the 6-iodo impurity.
Caption: Competitive iodination pathways showing the thermodynamic preference for the 6-iodo impurity over the target 2-iodo product.
QC Decision Tree
A logic flow for accepting or rejecting a batch based on analytical data.
Caption: Step-by-step Quality Control workflow for validating batch integrity.
Part 4: Experimental Protocols
Protocol A: Validated GC-MS Method for Isomer Separation
Differentiation of the 2-iodo and 6-iodo isomers requires a column with high plate count and specific temperature ramping.
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 300°C for 3 min.
-
-
Detection: SIM Mode (Target Ions: 286, 288, 159).
-
Acceptance Criteria:
-
Retention Time (RT) Delta: The 2-iodo isomer typically elutes after the 6-iodo isomer due to the "ortho-effect" increasing boiling point slightly (verify with standards).
-
Resolution (
): > 1.5 between isomer peaks.
-
Protocol B: Rapid Stress Test (Stability)
Use this protocol to determine if a stored batch has degraded.
-
Preparation: Dissolve 50 mg of sample in 10 mL Acetonitrile.
-
Stress: Expose 5 mL of the solution to UV light (254 nm) for 1 hour. Keep the other 5 mL in the dark (Control).
-
Analysis: Inject both into HPLC (C18 Column, 80:20 MeCN:Water).
-
Evaluation:
-
If the UV sample shows a new peak at RT corresponding to 3,4-dichlorotoluene (de-iodination) > 2%, the batch is highly light-sensitive and must be stored in amber glass under Argon.
-
References
-
Synthesis & Impurity Profile: BenchChem. (n.d.). 3,4-Dichloro-2-iodotoluene Product Specifications. Retrieved from
-
Comparative Reactivity (I vs Br): Hartwig, J. F., et al. (2008). Highly Reactive Catalysts for Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society.[2] Retrieved from
-
General QC for Halogenated Aromatics: Sigma-Aldrich. (n.d.). 3,4-Dichlorotoluene Technical Data. Retrieved from
-
Isomer Separation Techniques: Royal Society of Chemistry. (2015).[3] Reverse-phase HPLC separation of positional isomers. Retrieved from
Sources
- 1. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. CN116444340B - A method for separation and purification of mixed dichlorotoluene coupled with rectification and crystallization - Google Patents [patents.google.com]
Technical Guide: Validating Regioselectivity in 3,4-Dichloro-2-iodotoluene Synthesis
Executive Summary
The synthesis of 3,4-dichloro-2-iodotoluene presents a classic regioselectivity conflict in aromatic substitution. The target molecule requires placing a bulky iodine atom into the sterically congested "2-position"—sandwiched between a methyl group (C1) and a chlorine atom (C3).
Standard Electrophilic Aromatic Substitution (EAS) protocols frequently fail for this isomer, preferentially yielding the 6-iodo (sterically favored) or 5-iodo variants. This guide compares the Direct Iodination approach against the Sandmeyer methodology, providing a definitive analytical framework to validate that you have synthesized the correct 2-iodo isomer.
Part 1: The Synthetic Landscape (Method Comparison)
Method A: Direct Electrophilic Iodination (The "Naive" Route)
-
Reagents:
, Periodic Acid ( ), or . -
Mechanism: Generation of a strong electrophile (
) to attack the aromatic ring. -
Outcome: High Risk of Failure.
-
Electronic Factors: The methyl group (C1) is ortho/para directing. The chlorine (C3) is ortho/para directing.
-
Steric Factors: The C2 position is the "1,2,3-pocket." It is severely crowded.
-
Result: The electrophile preferentially attacks C6 (ortho to Methyl, less crowded) or C5 (para to Methyl).
-
-
Verdict: NOT RECOMMENDED for the 2-iodo isomer.
Method B: The Sandmeyer Sequence (The "Gold Standard")
-
Reagents:
, , . -
Precursor: 3,4-Dichloro-2-aminotoluene (commercially available or synthesized via nitration/reduction of 3,4-dichlorotoluene followed by isomer separation).
-
Mechanism: Radical-nucleophilic aromatic substitution (
or radical pathway) via a diazonium intermediate. -
Outcome: High Fidelity.
-
The position of the iodine is "locked" by the position of the amine.
-
Sterics do not prevent the substitution because the nitrogen is already in place.
-
-
Verdict: RECOMMENDED.
Method C: Directed Ortho Metalation (DoM) (The "Modern" Alternative)
-
Reagents: LDA or LTMP,
quench. -
Mechanism: Lithium-Hydrogen exchange driven by the acidity of the proton and coordination to the Chlorine (Directing Group).
-
Outcome: Variable.
-
While the C2 proton is acidified by the adjacent Chlorine (inductive effect), the steric bulk of the base (LDA) often leads to deprotonation at the Methyl group (lateral lithiation) or the C5/C6 positions.
-
-
Verdict: Requires extensive optimization; less robust than Sandmeyer.
Part 2: Visualizing the Regioselectivity Challenge
The following diagram illustrates the bifurcation in synthesis pathways and the structural logic behind the failure of direct iodination.
Caption: Comparison of Direct Iodination (yielding the 6-iodo impurity) vs. the Sandmeyer Route (yielding the target 2-iodo isomer).
Part 3: Analytical Validation (The "Proof")
You cannot rely on retention time (GC/LC) alone without a certified standard. 1H NMR coupling constants (
The "Coupling Constant" Logic
The aromatic ring of the target molecule has only two protons remaining: H5 and H6 .
-
Target (3,4-Dichloro-2-iodotoluene): H5 and H6 are adjacent carbons. They must show Ortho Coupling .
-
Impurity (3,4-Dichloro-6-iodotoluene): The remaining protons are at C2 and C5. They are separated by two carbons. They must show Para Coupling .
Validation Table
| Feature | Target: 2-Iodo Isomer | Common Impurity: 6-Iodo Isomer |
| Proton Positions | H5, H6 (Adjacent) | H2, H5 (Opposite) |
| Coupling Type | Vicinal ( | Para ( |
| Expected | ~8.0 - 8.5 Hz (Doublets) | ~0 - 1.0 Hz (Singlets) |
| Spectral Appearance | Two clear doublets (roofing effect likely) | Two singlets (sharp) |
Validation Workflow Diagram
Caption: Decision tree for validating regiochemistry using 1H NMR coupling constants.
Part 4: Recommended Experimental Protocol (Sandmeyer)
Objective: Synthesis of 3,4-dichloro-2-iodotoluene from 3,4-dichloro-2-aminotoluene.
Reagents Setup
-
Precursor: 3,4-Dichloro-2-aminotoluene (1.0 eq, 10 mmol)
-
Acid: Sulfuric Acid (
), 20% aqueous solution (25 mL) -
Nitrite Source: Sodium Nitrite (
) (1.1 eq, 11 mmol) in water (5 mL) -
Iodine Source: Potassium Iodide (
) (2.5 eq, 25 mmol) in water (10 mL) -
Solvent: Water / Acetonitrile (if solubility is an issue)
Step-by-Step Procedure
Step A: Diazotization (The Critical Temperature Control)
-
Suspend: Charge the amine and 20%
into a 3-neck flask equipped with a thermometer and overhead stirrer. -
Cool: Cool the suspension to 0–5°C using an ice/salt bath. Critical: Do not let the temperature rise above 5°C to prevent decomposition of the diazonium salt.
-
Diazotize: Add the
solution dropwise over 20 minutes. The suspension should clear as the diazonium salt forms. Stir for an additional 30 minutes at 0°C.-
Self-Validation: Test the solution with starch-iodide paper. It should turn blue immediately (excess nitrite). Then add a pinch of urea to quench excess nitrite until the paper no longer turns blue (prevents side reactions).
-
Step B: Iodination (The Displacement)
-
Prepare: Dissolve KI in water in a separate beaker.
-
Add: Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer for controlling gas evolution) or add KI solution to the flask.
-
Monitor: Nitrogen gas (
) will evolve vigorously. -
Heat: Once addition is complete and gas evolution slows, warm the mixture to 60°C for 1 hour to ensure complete conversion.
Step C: Workup & Purification [1]
-
Quench: Cool to room temperature. The mixture will be dark due to iodine formation. Add saturated Sodium Bisulfite (
) solution until the color changes from purple/brown to yellow (reduction of to ). -
Extract: Extract 3x with Ethyl Acetate or Dichloromethane.
-
Wash: Wash organics with water, then brine. Dry over
.[2] -
Purify: Concentrate in vacuo. Purify via silica gel chromatography (100% Hexanes). The product is non-polar and elutes quickly.
Expected Data
-
Yield: 65–75%
-
Appearance: Pale yellow oil or low-melting solid.
-
1H NMR (400 MHz,
): 7.35 (d, Hz, 1H, H5/H6), 7.15 (d, Hz, 1H, H5/H6), 2.45 (s, 3H, ). Note: Shifts are approximate; coupling constant is the key identifier.
References
-
Regioselectivity in Aromatic Iodination
-
The Sandmeyer Reaction Protocol
- Title: Sandmeyer Reaction - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Relevance: Provides the foundational mechanism and standard conditions for converting amines to halides.
-
NMR Coupling Constants for Structure Elucidation
Sources
- 1. CN105503511A - Synthesis method of p-iodotoluene serving as methotrexate drug intermediate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 7. digit.bibl.u-szeged.hu [digit.bibl.u-szeged.hu]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Dichloro-2-iodotoluene
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3,4-Dichloro-2-iodotoluene, a halogenated aromatic compound, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety where the rationale behind each piece of equipment and every step in the process is clearly understood, ensuring your protection and the integrity of your work.
Foundational Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the inherent risks of 3,4-Dichloro-2-iodotoluene. While specific toxicological data for this exact compound is limited, by analyzing structurally similar chemicals such as 2-iodotoluene, 2,4-dichlorotoluene, and other halogenated aromatics, we can establish a robust hazard profile.
The primary threats posed by this class of compounds are:
-
Skin Irritation: Halogenated organic compounds can cause significant skin irritation upon contact[1][2][3].
-
Serious Eye Irritation: Direct contact with the eyes can lead to severe irritation or damage[1][2][4].
-
Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the respiratory system[2].
-
Combustibility: While not highly flammable, these substances are often combustible liquids that can ignite when exposed to heat or flame[1][2][4].
This assessment dictates that our PPE strategy must create a complete barrier against skin contact, eye exposure, and inhalation of vapors, especially when working outside of engineered controls.
Core Protective Equipment: A Multi-Layered Defense
Effective protection is not about a single piece of gear but an integrated system. All handling of 3,4-Dichloro-2-iodotoluene should occur within a certified chemical fume hood to minimize vapor inhalation as the primary engineering control[5][6]. The following PPE is mandatory as the essential last line of defense.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient as they do not prevent vapor exposure or splashes from the side[7][8]. Face Shield: To be worn over goggles, providing a secondary layer of protection for the entire face against splashes, particularly when handling larger quantities (>50 mL). |
| Hand | Chemical-Resistant Gloves (Double-Gloved) | Inner Glove: Nitrile. Provides a comfortable, dexterous base layer. Outer Glove: Neoprene. Offers robust protection against chlorinated and aromatic hydrocarbons[9]. Double-gloving is critical; it provides redundant protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect all gloves for tears or pinholes before use[10]. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material and with tight-fitting cuffs is essential. This protects the skin on the arms and body from accidental splashes and provides a degree of protection from the compound's combustibility[5][11]. The coat should be fully buttoned. |
| Respiratory | Air-Purifying Respirator (APR) with Organic Vapor Cartridges | Required for spill cleanup or if engineering controls (fume hood) fail or are unavailable. A risk assessment must show that an APR is appropriate. Use respirators and cartridges tested and approved under government standards such as NIOSH (US) or CEN (EU)[12]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The effectiveness of PPE is directly tied to the procedures governing its use. Simply wearing the equipment is not enough; it must be integrated into a validated workflow.
3.1. Pre-Handling & Donning Procedure
-
Inspect Your Gear: Before entering the lab, visually inspect all PPE for signs of degradation, tearing, or contamination[10]. Check the expiration date on respirator cartridges.
-
Hand Washing: Wash hands thoroughly with soap and water before donning any PPE.
-
Donning Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the outer pair of neoprene gloves, pulling the cuffs over the cuffs of the lab coat.
-
Put on chemical splash goggles.
-
Finally, put on the face shield.
-
3.2. Post-Handling & Doffing Procedure The goal of the doffing procedure is to remove PPE without contaminating yourself. This should be performed in a designated area.
-
Outer Gloves: With your outer gloves still on, decontaminate them if possible or peel them off, turning them inside out. Dispose of them in the designated hazardous waste container[10].
-
Face Shield & Goggles: Remove the face shield and goggles by handling the straps, avoiding contact with the front surfaces. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE[5][10].
Diagram: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for handling 3,4-Dichloro-2-iodotoluene, from preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of Halogenated Aromatic Compounds.
Disposal Plan: Managing Contaminated PPE
All disposable PPE that has come into contact with 3,4-Dichloro-2-iodotoluene must be treated as hazardous waste.
-
Gloves & Other Disposables: Place contaminated items in a dedicated, sealed, and clearly labeled hazardous waste container[11][12].
-
Reusable PPE: Decontaminate face shields and goggles according to your institution's approved procedures.
-
Contaminated Clothing: If personal clothing becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste[3][5]. Do not launder it with personal items[10].
By adhering to this comprehensive guide, you establish a robust safety protocol that protects you and your colleagues, ensuring that your scientific pursuits are conducted with the highest standards of care and responsibility.
References
- SAFETY DATA SHEET - 2-Iodotoluene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC122430250&productDescription=2-IODOTOLUENE+98%25+25G&vendorId=VN00032119&countryCode=US&language=en]
- SDS US - Toluene. Safety-Kleen. [URL: https://www.safety-kleen.
- SAFETY DATA SHEET - 2,4-Dichlorotoluene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC163280050&productDescription=2%2C4-DICHLOROTOLUENE+99%25+5G&vendorId=VN00032119&countryCode=US&language=en]
- 3,4-DICHLOROTOLUENE CAS No 95-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/32325_msds.pdf]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/]
- Proper Disposal of 3,4-Dinitrotoluene: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- Toluene Safety Sheet. University of Georgia Office of Research. [URL: https://esd.uga.edu/sites/default/files/inline-files/Toluene-108-88-3.docx]
- Material Safety Data Sheet - 2,4-Dichlorotoluene, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2,4-Dichlorotoluene,%2099%25_Acros%20Organics_AC16328-2500.pdf]
- SAFETY DATA SHEET - Benzene, 1,2-dichloro-4-methyl-. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC113110050&productDescription=3%2C4-DICHLOROTOLUENE+97%25+5G&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - 1,3-Dichloro-2-iodobenzene. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/product/safety/D3593_EN_GB.pdf]
- Navigating Toluene in the Laboratory: Properties, Applications, and Safety Precautions. Benchchem. [URL: https://www.benchchem.
- Lab Safety Equipment & PPE. ChemTalk. [URL: https://chem-talk.org/lab-safety-equipment-ppe-guide/]
- How to Choose PPE for Chemical Work. Allan Chemical Corporation. [URL: https://allanchem.com/how-to-choose-ppe-for-chemical-work/]
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.edu/laboratory-research/laboratory-safety/laboratory-safety-manual/part-i-principles-and-practices/section-6c-controlling-chemical-exposure]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. research.uga.edu [research.uga.edu]
- 6. labproinc.com [labproinc.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
